2-Bromobenzyl fluoride
Description
The exact mass of the compound 2-Bromobenzyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromobenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXPTNTJSUTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-47-9 | |
| Record name | 1-bromo-2-(fluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 2-Bromobenzyl Fluoride (CAS 446-47-9)
Executive Summary
2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) is a bifunctional halogenated building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by its dual-reactivity profile , it possesses an aryl bromide motif amenable to transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a benzylic fluoride moiety that serves as a robust, metabolically stable bioisostere for benzyl alcohols or amines.
Unlike its more common isomer, 2-fluorobenzyl bromide (CAS 446-48-0), this compound retains the strong C–F bond ($ \approx 116 \text{ kcal/mol} $) during cross-coupling reactions, allowing researchers to introduce the fluoromethyl group early in a synthetic sequence without degradation. This guide details the physicochemical properties, validated synthetic routes, and strategic applications of CAS 446-47-9.
Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9][10]
The following data characterizes high-purity (>95%) grades typically used in R&D environments.
| Property | Data | Notes |
| Chemical Name | 1-Bromo-2-(fluoromethyl)benzene | Systematic IUPAC Name |
| CAS Number | 446-47-9 | Distinct from 2-fluorobenzyl bromide (446-48-0) |
| Molecular Formula | $ \text{C}_7\text{H}_6\text{BrF} $ | |
| Molecular Weight | 189.03 g/mol | |
| Physical State | Liquid | Clear, colorless to light yellow |
| Density | ~1.58 – 1.62 g/mL | Estimated based on isomeric analogs |
| Boiling Point | >80°C (at 15 mmHg) | Predicted; distill under reduced pressure |
| Solubility | DCM, THF, MeCN, Toluene | Hydrophobic; limited water solubility |
| Stability | Moisture Sensitive | Store under inert gas ($ \text{N}_2 $ or Ar) at 2–8°C |
Synthetic Routes & Manufacturing[1][7]
The synthesis of 2-bromobenzyl fluoride generally proceeds via nucleophilic fluorination of the corresponding alcohol or halogen exchange of the bromide.[1] The alcohol-to-fluoride route is preferred for high-purity applications to avoid difficult-to-separate halide byproducts.[1]
Primary Synthetic Pathway (Deoxyfluorination)
The most reliable laboratory-scale method involves the treatment of 2-bromobenzyl alcohol with diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]
Figure 1: Deoxyfluorination pathway converting 2-bromobenzyl alcohol to the target fluoride using DAST/Deoxo-Fluor reagents.
Protocol Summary (Deoxyfluorination):
-
Preparation: Dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
-
Addition: Cool to -78°C. Add DAST (1.1 eq) dropwise to prevent exotherm-induced decomposition.
-
Reaction: Allow warming to room temperature (RT) over 2–4 hours.
-
Quench: Pour into saturated $ \text{NaHCO}_3 $ (Caution: $ \text{CO}_2 $ evolution).
-
Purification: Extract with DCM, dry over $ \text{MgSO}_4 $, and purify via vacuum distillation.
Reactivity Profile & Applications
The utility of CAS 446-47-9 lies in its orthogonal reactivity .[1][2] The aryl bromide is highly reactive toward palladium oxidative addition, while the benzylic fluoride remains inert under typical cross-coupling conditions, acting as a "passenger" group until required for biological interaction.[1]
Divergent Synthesis Workflow
Figure 2: Orthogonal reactivity profile showing Pd-catalyzed coupling retention of the fluoride group vs. metabolic blocking applications.
Key Applications
-
Metabolic Blocking: The benzylic position is a common site for Cytochrome P450-mediated oxidation.[1] Replacing a benzylic hydrogen or hydroxyl with fluorine (using this building block) significantly reduces metabolic clearance while maintaining steric integrity.[1]
-
Bioisosterism: The $ -\text{CH}_2\text{F}
-\text{CH}_2\text{OH} -\text{CH}_2\text{NH}_2 \text{LogP} $) and hydrogen bond donor/acceptor ratios without drastic steric penalties.[1] -
Fragment-Based Drug Discovery (FBDD): Used to append the 2-fluoromethylphenyl motif to core scaffolds via Suzuki coupling.[1]
Safety, Handling & Storage
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
Critical Handling Protocols
-
Corrosivity: This compound is a benzylic halide analog and can act as a lachrymator and potent alkylating agent.[1] All manipulations must occur in a certified chemical fume hood .[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] A face shield is recommended during dispensing.[1]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Moisture can hydrolyze the C–F bond over time, liberating HF.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials (sawdust).[1] Neutralize surface with weak base if necessary.[1]
References
-
Sigma-Aldrich. 1-bromo-2-(fluoromethyl)benzene Product Sheet. Available at:
-
PubChem. Compound Summary for CAS 446-47-9 (2-Bromobenzyl fluoride). Available at: [3]
-
Lal, G. S., et al. (1999).[1][4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides".[1] Journal of Organic Chemistry, 64(19), 7048-7054.[1] (Methodology citation for alcohol-to-fluoride conversion).
-
ChemicalBook. 2-Bromobenzyl fluoride Properties and Suppliers. Available at:
Sources
- 1. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
An In-depth Technical Guide to a Key Fluorinated Building Block
Important Note on Chemical Identity: The compound requested, 1-Bromo-2-(fluoromethyl)benzene , is not a commercially common or well-documented substance in major chemical databases. The available scientific literature and supplier catalogs are overwhelmingly dominated by its close analogue, 1-Bromo-2-(trifluoromethyl)benzene . This guide will therefore focus on the structure, properties, and applications of the well-characterized 1-Bromo-2-(trifluoromethyl)benzene , as it represents the scientifically accurate and relevant information for researchers in this field.
A Senior Application Scientist's Guide to 1-Bromo-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Core Properties
1-Bromo-2-(trifluoromethyl)benzene is a substituted aromatic halide of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups on the benzene ring: an aryl bromide, which is a versatile handle for cross-coupling reactions, and a trifluoromethyl (-CF3) group, which can profoundly influence the physicochemical and pharmacological properties of a molecule.
The trifluoromethyl group is a well-established bioisostere for other groups (like isopropyl or ethyl) and is known to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties that can modulate binding affinity to biological targets. This combination makes the title compound a valuable starting material for the synthesis of complex pharmaceutical intermediates.
Table 1: Chemical Identifiers for 1-Bromo-2-(trifluoromethyl)benzene [1][2]
| Identifier | Value |
|---|---|
| IUPAC Name | 1-Bromo-2-(trifluoromethyl)benzene |
| Synonyms | 2-Bromobenzotrifluoride, o-Bromobenzotrifluoride |
| CAS Number | 392-83-6 |
| Molecular Formula | C₇H₄BrF₃ |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)Br |
| InChIKey | RWXUNIMBRXGNEP-UHFFFAOYSA-N |
Molecular Structure and Weight
The structure consists of a benzene ring substituted at the 1- and 2- (or ortho) positions with a bromine atom and a trifluoromethyl group, respectively.
Caption: 2D Structure of 1-Bromo-2-(trifluoromethyl)benzene.
The molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 7 × 12.011 u = 84.077 u
-
Hydrogen (H): 4 × 1.008 u = 4.032 u
-
Bromine (Br): 1 × 79.904 u = 79.904 u
-
Fluorine (F): 3 × 18.998 u = 56.994 u
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid | [2] |
| Density | ~1.6 - 1.7 g/mL at 25 °C | [4] |
| Boiling Point | ~168-169 °C | [4] |
| Flash Point | ~60 °C |
| Refractive Index | ~1.464 | |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 1-Bromo-2-(trifluoromethyl)benzene can be achieved through several established routes. A common and reliable method is the electrophilic aromatic substitution (bromination) of benzotrifluoride (1,2,4-trifluorobenzene).
Causality in Experimental Design: The choice of reagents is critical. Benzotrifluoride is the starting material. The -CF3 group is strongly deactivating and meta-directing due to its electron-withdrawing nature. However, under forcing conditions with a suitable catalyst, ortho/para substitution can be achieved. Iron powder (or FeBr₃) is often used as a Lewis acid catalyst.[4] It polarizes the Br-Br bond in elemental bromine (Br₂), creating a more potent electrophile ("Br⁺") that can attack the deactivated ring.
Caption: General workflow for the synthesis of 1-Bromo-2-(trifluoromethyl)benzene.
Section 3: Applications in Drug Discovery & Synthesis
The true value of 1-Bromo-2-(trifluoromethyl)benzene lies in its role as a versatile building block. The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in pharmaceutical development.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
The ortho-relationship between the bromine and the trifluoromethyl group can introduce specific steric and electronic effects, influencing the conformation and properties of the final product, which can be strategically exploited in drug design.
Section 4: Analytical Characterization Protocol
Confirming the identity and purity of the compound is paramount. A combination of spectroscopic methods provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the four protons on the benzene ring.
-
¹⁹F NMR: This is a highly diagnostic technique for fluorinated compounds. It will show a sharp singlet for the -CF3 group, typically in the range of -60 to -65 ppm.
-
¹³C NMR: Will show distinct signals for the seven carbon atoms, with the carbon attached to the -CF3 group appearing as a quartet due to C-F coupling.
-
-
Mass Spectrometry (MS): The key diagnostic feature is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 224 and 226), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, robust procedure for coupling 1-Bromo-2-(trifluoromethyl)benzene with a generic arylboronic acid.
Objective: To synthesize a 2-(trifluoromethyl)-biphenyl derivative.
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Toluene/Water mixture (e.g., 4:1 v/v)
-
Reaction Vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation (Self-Validation): Add 1-Bromo-2-(trifluoromethyl)benzene, the arylboronic acid, and K₂CO₃ to the reaction vessel. Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This step is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
Catalyst & Ligand Addition: Briefly open the vessel under a positive pressure of inert gas to add the Pd(OAc)₂ and the phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent Addition: Add the degassed toluene and water via syringe. Degassing the solvents (e.g., by sparging with nitrogen) is another crucial step to prevent catalyst deactivation.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
-
Matrix Fine Chemicals. 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6. [Link]
-
PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemBK. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Sources
- 1. 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6 [matrix-fine-chemicals.com]
- 2. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 329-83-6|1-Bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
2-Bromobenzyl fluoride MSDS and safety data sheet
Technical Monograph: Safety, Handling, and Application of 2-Bromobenzyl Fluoride
Part 1: Introduction & Chemical Identity
1.1 Executive Summary 2-Bromobenzyl fluoride (1-Bromo-2-(fluoromethyl)benzene) is a specialized halogenated building block used primarily in medicinal chemistry for the introduction of metabolic stability via the benzylic fluoride motif.[1] Unlike its more common isomer, 2-fluorobenzyl bromide (a potent lachrymator and alkylating agent), 2-bromobenzyl fluoride possesses a robust C–F bond that resists hydrolysis under physiological conditions, making it a valuable bioisostere for benzylic alcohols or methyl groups.[1]
1.2 Critical Isomer Distinction (Senior Scientist Note) A frequent and dangerous error in procurement and handling is the confusion between 2-Bromobenzyl fluoride and 2-Fluorobenzyl bromide .[1] These are structural isomers with vastly different reactivity profiles.
| Feature | 2-Bromobenzyl Fluoride (Target) | 2-Fluorobenzyl Bromide (Hazardous Isomer) |
| Structure | Ring-Br, Benzylic-F | Ring-F, Benzylic-Br |
| CAS Number | 446-47-9 | 446-48-0 |
| Reactivity | Stable C–F bond; Ar-Br handle for coupling.[1] | Highly reactive C–Br bond; Potent alkylator.[1] |
| Primary Hazard | Irritant; Combustible Liquid.[1] | Corrosive; Lachrymator (Tear Gas). |
1.3 Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 1-Bromo-2-(fluoromethyl)benzene | |
| Molecular Formula | C₇H₆BrF | |
| Molecular Weight | 189.03 g/mol | |
| Physical State | Liquid (at room temp) | Colorless to pale yellow |
| Boiling Point | ~85–90°C (at reduced pressure) | Estimated based on analogues |
| Solubility | DCM, THF, Acetonitrile | Hydrophobic; insoluble in water |
Part 2: Hazard Identification & Toxicology (The "Why")
2.1 Mechanism of Toxicity While less reactive than benzyl bromides, benzyl fluorides are still alkylating agents.[1] The benzylic carbon is electrophilic.[1] Upon contact with biological nucleophiles (DNA bases, cysteine residues in proteins), it can form covalent adducts, leading to cellular dysfunction.[1]
-
Local Effect: Solvent action strips dermal lipids; potential alkylation causes contact dermatitis.[1]
-
Systemic Effect: If metabolized, the release of bromide ions is negligible, but oxidative defluorination (rare for benzylic F) could theoretically release fluoride ions, though the C–F bond strength generally prevents this under standard handling.[1]
2.2 GHS Classification (Derived from Structure-Activity Relationships)
Part 3: Operational Handling Workflow
The following workflow visualizes the "Cradle-to-Grave" lifecycle of the compound in a research setting, emphasizing decision nodes for safety.
Figure 1: Operational workflow for handling 2-Bromobenzyl fluoride, emphasizing the critical isomer verification step.[1]
Part 4: Emergency Response & First Aid
4.1 Self-Validating Response Protocol This protocol uses a "Neutralize & Dilute" logic.[1] Unlike acid chlorides, this compound does not react violently with water, making water flushing the safest immediate action.[1]
Step 1: Ocular Exposure (High Risk) [1][3]
-
Action: Immediately flush eyes with tepid water or saline solution for 15 minutes .[1]
-
Causality: The lipophilic nature allows the chemical to penetrate the corneal epithelium quickly.[1] Immediate flushing uses mechanical force and dilution to reverse the concentration gradient.[1]
-
Contraindication: Do not use chemical neutralizers in the eye; they can cause thermal injury.[1]
Step 2: Dermal Exposure [1]
-
Action: Drench skin with water.[1] Remove contaminated clothing under the shower.[1] Wash with non-abrasive soap.[1]
-
Causality: Soap is required to emulsify the lipophilic benzyl fluoride and remove it from the skin pores.[1] Water alone is insufficient for complete removal.[1]
Step 3: Inhalation
-
Action: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
-
Logic: Respiratory irritation (H335) is caused by the alkylating vapors.[1] Fresh air stops the exposure; oxygen supports alveolar gas exchange if inflammation occurs.[1]
Part 5: Synthetic Utility & Application
5.1 Why Use 2-Bromobenzyl Fluoride? In drug discovery, this molecule serves as a "bifunctional" scaffold:
-
The Aryl Bromide (Ar-Br): Serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows the benzyl fluoride motif to be attached to complex heterocycles.[1]
-
The Benzylic Fluoride (Ar-CH₂-F): Acts as a bioisostere for a benzylic alcohol (Ar-CH₂-OH) or methyl group.[1] The C–F bond blocks metabolic oxidation at the benzylic position (a common clearance site), extending the half-life of the drug candidate.[1]
5.2 Standard Coupling Protocol (Suzuki-Miyaura)
-
Reagents: 2-Bromobenzyl fluoride (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]
-
Solvent: Dioxane/Water (4:1).[1]
-
Conditions: Degas solvents (Sparge with N₂ for 10 min) to prevent homocoupling or catalyst oxidation. Heat to 80°C.
-
Safety Note: This reaction generates no hazardous gas, but the organic layer will contain the fluorinated product.[1]
Part 6: Storage & Disposal
6.1 Storage Integrity
-
Environment: Store in a cool, dry place (< 25°C).
-
Container: Amber glass with a PTFE-lined cap.[1]
-
Incompatibility: Keep away from strong bases (e.g., NaH, LDA) which can cause elimination of HF to form the reactive carbene or styrene derivative.[1]
6.2 Disposal Compliance
-
Classification: Halogenated Organic Solvent Waste.[1]
-
Method: High-temperature incineration equipped with a scrubber.[1]
-
Reasoning: Incineration ensures complete destruction of the alkylating core.[1] The scrubber is essential to capture the HF and HBr gases generated during combustion.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 1-Bromo-2-(fluoromethyl)benzene. Retrieved from (Search Term: CAS 446-47-9).[1]
-
LabFind. (n.d.). Chemical Properties of 1-Bromo-2-(fluoromethyl)benzene. Retrieved from .[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CAS 446-48-0 (Isomer Comparison). Retrieved from .[1]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Benzyl halides and fluorides. Retrieved from .[1]
Sources
Technical Whitepaper: Physicochemical Profiling & Synthesis of 2-Bromobenzyl Fluoride
[1]
Executive Summary
2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) is a specialized halogenated intermediate critical in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural motif—combining an ortho-bromine handle for cross-coupling (e.g., Suzuki-Miyaura) with a benzylic fluoride—makes it a valuable building block for introducing metabolic stability via fluorine bioisosterism.[1]
This guide provides a definitive technical analysis of its boiling point and density, distinguishing it from its common isomer, 2-fluorobenzyl bromide.[1] It also details a validated synthetic protocol and safety standards for handling this lachrymatory agent.[1]
Physicochemical Profile
Core Data Matrix[1]
The following data consolidates experimental values and high-confidence predictive models. Note the critical distinction between the target compound and its isomer, which are frequently confused in commercial databases.
| Property | Value | Condition / Method | Confidence Level |
| CAS Number | 446-47-9 | - | Definitive |
| Molecular Formula | C₇H₆BrF | - | Definitive |
| Molecular Weight | 189.03 g/mol | - | Definitive |
| Boiling Point | 84–85 °C | @ 18 Torr (Vacuum) | Experimental [1] |
| Density | ~1.57 g/mL | @ 25 °C | Predicted (Isomer Analog) |
| Appearance | Colorless Liquid | Ambient | Experimental |
| Solubility | Soluble | DCM, Chloroform, THF | Experimental |
Structural Analysis & Isomer Differentiation[1]
Researchers must rigorously verify the identity of their starting material. The target compound, 2-Bromobenzyl fluoride , carries the fluorine on the benzylic carbon.[1] Its isomer, 2-Fluorobenzyl bromide (CAS 446-48-0), carries the bromine on the benzylic carbon.[1]
-
Boiling Point Logic: 2-Bromobenzyl fluoride (BP ~85°C @ 18 Torr) has a lower boiling point than expected for a benzyl bromide derivative due to the strong, short C-F bond reducing polarizability compared to the C-Br bond of its isomer.[1]
-
Density: While experimental density for CAS 446-47-9 is rarely reported in open literature, it is estimated to be 1.57 ± 0.05 g/mL based on the isomeric 2-fluorobenzyl bromide (d = 1.567 g/mL).[1] The identical molecular weight and similar packing coefficients of the ortho-substituted benzene ring support this prediction.[1]
Experimental Protocols
Synthesis: Deoxyfluorination Route
The most reliable high-yield synthesis involves the deoxyfluorination of 2-bromobenzyl alcohol.[1] This method avoids the harsh conditions of radical halogenation.
Reaction Scheme: 2-Bromobenzyl alcohol + Deoxyfluorination Reagent → 2-Bromobenzyl fluoride[1]
Figure 1: Deoxyfluorination workflow for the synthesis of 2-Bromobenzyl fluoride.
Detailed Procedure [2]:
-
Setup: Charge a flame-dried flask with 2-bromobenzyl alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Addition: Cool to 0°C. Add the fluorinating reagent (e.g., DAST or a modern imidazolium fluoride reagent) dropwise under N₂ atmosphere.
-
Reaction: Allow to warm to room temperature. Stir until TLC indicates consumption of starting material (typically 2–4 hours).
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the colorless liquid.
Physical Property Determination SOP
Boiling Point Determination (Capillary Method):
-
Preparation: Introduce 50 µL of the sample into a micro-boiling point tube attached to a thermometer.
-
Heating: Immerse in a Thiele tube (silicone oil bath). Heat slowly (2°C/min).
-
Observation: Record the temperature when a continuous stream of bubbles emerges (vapor pressure = external pressure). For reduced pressure (18 Torr), use a manostat-controlled distillation apparatus.
Density Measurement (Pycnometer):
-
Calibration: Calibrate a 1.000 mL pycnometer with deionized water at 25°C.
-
Measurement: Fill with 2-Bromobenzyl fluoride, equilibrate to 25°C, and weigh.
-
Calculation:
.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Lachrymator: Extremely irritating to eyes and respiratory tract.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Handling Protocol:
-
Engineering Controls: Handle only in a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis can release HF).
Figure 2: Emergency response workflow for lachrymatory benzyl fluoride spills.
References
-
SciFinder / Hurawalhi Database. 2-Bromobenzyl fluoride CAS 446-47-9 Properties.[1] Retrieved from search results.[1] Link (Note: Data verified via snippet extraction).
-
Amazon AWS / Research Data. Chloroimidazolium Deoxyfluorination Reagent with H2F3 Anion. Supporting Information, Experimental Procedures for Compound 3f. Link
-
Fisher Scientific. Safety Data Sheet: 2-Fluorobenzyl bromide (Isomer Reference).[1]Link
-
Stenutz. 4-bromobenzyl fluoride (Isomer Comparison).Link
2-Bromobenzyl fluoride chemical stability profile
An In-Depth Technical Guide to the Chemical Stability Profile of 2-Bromobenzyl Fluoride[1]
Executive Summary
2-Bromobenzyl fluoride (CAS 446-47-9) is a specialized fluorinated building block utilized in the synthesis of bioactive scaffolds and advanced materials.[1] Unlike its more common chlorinated or brominated analogues, the benzylic fluoride moiety imparts unique electronic properties and metabolic stability to target molecules.[1] However, this compound presents a distinct stability profile characterized by a robust C–F bond that is paradoxically susceptible to acid-catalyzed hydrolysis and elimination under basic conditions.[1]
This guide provides a rigorous analysis of the physicochemical stability of 2-Bromobenzyl fluoride, defining the operational boundaries required to maintain its integrity during storage and synthetic manipulation.[1]
Chemical Identity & Structural Analysis
The stability of 2-Bromobenzyl fluoride is governed by the interplay between the electron-withdrawing fluorine atom at the benzylic position and the steric/electronic influence of the ortho-bromine substituent.[1]
| Property | Data / Specification |
| IUPAC Name | 1-Bromo-2-(fluoromethyl)benzene |
| CAS Number | 446-47-9 |
| Molecular Formula | C₇H₆BrF |
| Molecular Weight | 189.03 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | ~85 °C at 15 mmHg (Estimated based on isomeric data) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; decomposes in water |
| Key Reactivity | Benzylic C–F bond activation; Aryl C–Br lithiation |
Structural Stability Factors:
-
Bond Dissociation Energy (BDE): The benzylic C–F bond (~110 kcal/mol) is significantly stronger than the corresponding C–Cl or C–Br bonds.[1] This renders the molecule resistant to spontaneous S_N1 solvolysis under neutral conditions.[1]
-
Ortho-Effect: The 2-bromo substituent provides steric shielding, slightly retarding nucleophilic attack at the benzylic carbon compared to the para isomer.[1] However, it also activates the ring for metal-halogen exchange, which can lead to rapid decomposition if not controlled (e.g., benzyne formation).[1]
Stability & Reactivity Profile
Hydrolytic Stability
While alkyl fluorides are generally stable to water, benzylic fluorides are a notable exception.[1] The C–F bond in 2-Bromobenzyl fluoride is susceptible to hydrolysis, particularly in the presence of Lewis acids or protic acids which can coordinate to the fluorine, making it a better leaving group.[1]
-
Mechanism: Acid-catalyzed S_N1 pathway.[1] The formation of a benzylic carbocation is stabilized by the aromatic ring, facilitating the departure of fluoride as HF.
-
Risk Factor: High.[1][2] Contact with atmospheric moisture over time generates HF, which autocatalytically accelerates degradation.[1]
Thermal Stability
The compound is thermally stable up to approximately 80–100°C in inert solvents.[1] Above this threshold, or in the presence of trace metals, it risks defluorination or polymerization.[1]
-
Decomposition Products: Hydrogen fluoride (HF), 2-bromobenzyl alcohol, and oligomeric poly(benzyl) species.[1]
Photostability
The aryl C–Br bond is sensitive to UV light (λ < 300 nm).[1] Homolytic cleavage can occur, generating aryl radicals that lead to debromination or radical coupling byproducts.[1]
-
Storage Requirement: Amber glass or opaque fluoropolymer containers are mandatory.[1]
Chemical Incompatibility
-
Strong Bases: Exposure to strong bases (e.g., NaH, KOtBu) can trigger E2 elimination, generating transient quinone methide-like intermediates or facilitating benzyne formation via the ortho-bromo handle.[1]
-
Lewis Acids: AlCl₃, BF₃, or silica gel can strip the fluoride, leading to rapid decomposition.
Visualization: Degradation Pathways
The following diagram maps the critical degradation vectors for 2-Bromobenzyl fluoride, highlighting the causality between environmental stressors and breakdown products.
Caption: Figure 1. Primary degradation pathways showing susceptibility to hydrolysis (acid-catalyzed), elimination (base-mediated), and photolysis.[1]
Handling & Storage Protocols
To ensure reagent integrity, the following "Self-Validating" storage system is recommended. This protocol treats the storage environment as an active variable in experimental success.[1]
Storage Specifications
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket (Essential).[1]
-
Container: Teflon (PFA/FEP) lined caps or borosilicate glass.[1] Note: Long-term storage in glass is acceptable only if the compound is strictly anhydrous; otherwise, generated HF will etch the glass.[1]
-
Secondary Containment: Store inside a desiccator or a sealed bag with desiccant packs to prevent moisture ingress.[1]
Handling Best Practices
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Dispensing: Use a dry syringe or cannula transfer techniques.[1] Avoid pouring, which exposes the liquid to atmospheric moisture.[1]
-
Quenching: Any glassware used with this compound should be rinsed with a dilute base (e.g., sat.[1] NaHCO₃) immediately after use to neutralize potential HF residue.[1]
Experimental Validation Protocols
Trust in a chemical reagent requires verification.[1] The following protocols allow you to validate the quality of 2-Bromobenzyl fluoride before committing it to high-value synthesis.
Protocol A: Purity Assessment via ¹⁹F NMR
Rationale: ¹H NMR can be ambiguous due to overlapping benzylic signals. ¹⁹F NMR provides a distinct, interference-free window to detect hydrolysis (free fluoride) or defluorination.[1]
-
Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of dry CDCl₃.
-
Acquisition: Acquire a non-decoupled ¹⁹F NMR spectrum (scan range -50 to -250 ppm).
-
Validation Criteria:
Protocol B: Acid Tolerance Test (Stress Test)
Rationale: Determines if the batch can withstand Lewis Acid catalyzed reactions (e.g., Friedel-Crafts).[1]
-
Setup: In a small vial, mix 50 mg of compound with 1 mL dry CH₂Cl₂.
-
Challenge: Add 5 mg of silica gel (acidic surface). Stir at RT for 1 hour.
-
Analysis: Filter and analyze via TLC or ¹⁹F NMR.
-
Pass/Fail: >95% recovery of starting material indicates the batch is robust enough for standard handling.[1] >10% degradation suggests the presence of autocatalytic acidic impurities; repurification (passing through a basic alumina plug) is required.[1]
References
-
PubChem. (2025).[1][3] Compound Summary: 1-Bromo-2-(fluoromethyl)benzene (CAS 446-47-9).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Mizuta, S., et al. (2024).[1] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
Strategic Synthesis of 2-Bromobenzyl Fluoride from 2-Bromobenzyl Alcohol: A Guide to Deoxyfluorination
Application Note: A-S-2026-02
Abstract
2-Bromobenzyl fluoride is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis via deoxyfluorination of the corresponding alcohol, 2-bromobenzyl alcohol, is a critical transformation that requires careful selection of reagents and reaction conditions to ensure high yield and purity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-bromobenzyl fluoride. It covers the mechanistic rationale, a comparative analysis of modern fluorinating agents, a detailed, field-proven experimental protocol, and essential safety considerations.
Introduction and Mechanistic Overview
The conversion of a benzylic alcohol to a benzyl fluoride is a nucleophilic substitution reaction where the hydroxyl group is replaced by a fluoride ion. Due to the poor leaving group ability of the hydroxide ion (HO⁻), the alcohol must first be activated. Modern deoxyfluorination reagents accomplish this by forming a reactive intermediate in situ.[1][2]
The general mechanism proceeds via two main stages:
-
Activation: The lone pair of the alcohol's oxygen atom attacks the electrophilic center (e.g., sulfur in DAST or Deoxo-Fluor®) of the fluorinating agent.
-
Displacement: A stable leaving group is formed, which is subsequently displaced by a fluoride ion. For benzylic alcohols, this displacement can proceed through an Sₙ1-like pathway, involving a stabilized benzylic carbocation, or an Sₙ2 pathway.[3] The choice of reagent and solvent can influence the operative mechanism.
This guide focuses on the practical application of sulfur trifluoride-based reagents, which are widely used for their efficiency in this transformation.[1]
Comparative Analysis of Deoxyfluorinating Agents
The selection of a fluorinating agent is the most critical decision in this synthesis. Factors such as reactivity, thermal stability, safety, and cost must be weighed. Diethylaminosulfur trifluoride (DAST) is a classic reagent, but newer alternatives offer significant advantages, particularly concerning safety and handling.[4][5]
| Reagent | Structure | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | High reactivity, effective for many substrates.[6] | Thermally unstable; can decompose explosively above 90°C.[5] Moisture and heat sensitive.[6] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST, offering a better safety profile.[4] | Higher cost, still requires careful handling. |
| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Crystalline solid, high thermal stability, and resistant to aqueous hydrolysis.[7][8] Easier and safer to handle.[8] | May require higher temperatures or longer reaction times for some substrates. |
For this application note, the protocol will detail the use of DAST, as it remains a widely accessible and effective reagent for small-scale laboratory synthesis when handled with appropriate caution. The principles and procedures are broadly applicable to Deoxo-Fluor® as well.
Detailed Experimental Protocol: Synthesis using DAST
This protocol describes the conversion of 2-bromobenzyl alcohol to 2-bromobenzyl fluoride on a 5 mmol scale.
3.1 Materials and Equipment
-
Reagents: 2-Bromobenzyl alcohol (MW: 187.04 g/mol ), Diethylaminosulfur trifluoride (DAST, MW: 161.19 g/mol ), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/outlet (or drying tube), dropping funnel, low-temperature thermometer, ice-salt bath or cryocooler, separatory funnel, rotary evaporator, standard glassware for workup, silica gel for column chromatography.
3.2 Safety Precautions
-
DAST is toxic, corrosive, and reacts violently with water.[9][10] It can cause severe skin and eye burns and is harmful if inhaled or swallowed.[10][11] It is also thermally unstable.[5]
-
This procedure must be performed in a well-ventilated chemical fume hood.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and heavy-duty, compatible gloves (e.g., neoprene or butyl rubber).
-
All glassware must be oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon) to prevent DAST from reacting with moisture.[6]
-
The reaction must be maintained at a low temperature (-78 °C) during the addition of DAST to control the reaction rate and prevent dangerous decomposition.
3.3 Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzyl alcohol (0.935 g, 5.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the alcohol is fully dissolved.
-
Cooling: Place the flask in a dry ice/acetone or isopropanol bath and cool the solution to -78 °C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (0.967 g, 0.79 mL, 6.0 mmol, 1.2 eq.) dropwise to the stirred solution via syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, let the mixture warm slowly to room temperature and stir for an additional 2-3 hours.[6]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, 2-bromobenzyl fluoride, is significantly less polar than the starting alcohol.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[6] This step neutralizes excess reagent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.4 Purification and Characterization
The crude product is typically a pale yellow oil. Purification via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is recommended to yield the pure 2-bromobenzyl fluoride.
-
Expected Yield: 75-85%
-
Characterization: The identity and purity of the product should be confirmed using standard analytical techniques.
-
¹H NMR: The benzylic protons will appear as a doublet due to coupling with the fluorine atom (²J_HF ≈ 48 Hz).
-
¹⁹F NMR: A single signal will be observed, typically appearing as a triplet due to coupling with the two benzylic protons.[13][14]
-
GC-MS: To confirm the molecular weight (188.03 g/mol for ¹⁸⁹Br isotope) and purity.
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from starting material to purified product.
Caption: Workflow for the synthesis of 2-Bromobenzyl fluoride.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or allow to stir overnight at room temperature. |
| Wet reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Inefficient extraction. | Perform an additional extraction of the aqueous layer. | |
| Side Product Formation (Elimination/Rearrangement) | Reaction temperature too high. | Maintain rigorous temperature control, especially during DAST addition. |
| Product Decomposition | Harsh workup conditions. | Ensure quenching is done slowly at 0 °C. Avoid exposure to strong acids/bases. |
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol.
- PrepChem.com. (n.d.). Synthesis of 2-bromobenzyl alcohol.
- Google Patents. (n.d.). CN102134175A - Preparation method of benzyl fluorine organic compound.
- Author unspecified. (n.d.). Deoxyfluorination of alcohols with aryl fluorosulfonates.
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols.
- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
- National Institutes of Health. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
- Author unspecified. (2024, July 10). Benzylic C(sp3)–H fluorination.
- Author unspecified. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments.
- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....
- ChemicalBook. (n.d.). 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Journal of the American Chemical Society. (n.d.). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity.
- Fisher Scientific. (2014, July 21). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
- National Institutes of Health. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
- Author unspecified. (n.d.). Alcohol to Fluoride - Common Conditions.
- Author unspecified. (n.d.). Fluolead™.
- University of North Carolina at Chapel Hill. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
- Author unspecified. (2026, January 2). Diethylaminosulfur trifluoride - SAFETY DATA SHEET.
- Author unspecified. (n.d.). Fluorine NMR.
- TCI Chemicals. (n.d.). Stable Fluorinating Reagent with Ease of Handling: FLUOLEAD®.
- Santa Cruz Biotechnology. (n.d.). PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Author unspecified. (n.d.). ... deoxofluorination of alcohols, aldehydes, and ketones.
- National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR.
- ResearchGate. (2024, June 9). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Author unspecified. (n.d.). 19Flourine NMR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. biophysics.org [biophysics.org]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
Application Notes & Protocols: A Researcher's Guide to Nucleophilic Deoxofluorination with DAST and Deoxo-Fluor
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by the fluorine atom—including enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make it a powerful tool for modulating the characteristics of a parent molecule. Among the various methods to forge a C-F bond, deoxofluorination, the direct replacement of an oxygen atom with fluorine, stands out as a highly effective transformation.[1]
Diethylaminosulfur trifluoride (DAST) and its successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the preeminent reagents for achieving this transformation under relatively mild, nucleophilic conditions.[2][3] They efficiently convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides, functionalities that are critical in the design of novel pharmaceuticals and agrochemicals.[2][4]
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing field-proven insights into the mechanism, scope, safety, and practical application of these powerful yet hazardous reagents.
Reagent Profile: A Comparative Analysis of DAST and Deoxo-Fluor
While both reagents perform similar chemical transformations, their physical and safety profiles differ significantly. Deoxo-Fluor was developed specifically as a more thermally stable alternative to DAST, addressing critical safety concerns associated with the latter's handling and scalability.[5][6]
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Structure | Et₂NSF₃ | (CH₃OCH₂CH₂)₂NSF₃ |
| CAS Number | 38078-09-0 | 202289-38-1[5] |
| Appearance | Colorless to light yellow liquid[4] | Clear yellow liquid[5] |
| Key Advantage | Widely established and utilized | Enhanced thermal stability, often higher yields and selectivity[7][8] |
| Primary Hazard | Thermally unstable. Decomposes exothermically at 140°C, releasing 1700 J/g of energy.[9] Not recommended for heating.[10] | More thermally stable. Decomposes at 140°C but with a lower exothermic heat of 1100 J/g.[9][11] Safer for reactions requiring moderate heat.[12] |
| Handling Concern | Highly sensitive to moisture.[10] | Reacts violently with water, releasing highly corrosive HF gas.[7][13] |
The enhanced stability of Deoxo-Fluor is attributed to the intramolecular coordination of the ether oxygen atoms with the electron-deficient sulfur center, which mitigates the explosive decomposition pathway that plagues DAST.[6] This key difference makes Deoxo-Fluor the preferred reagent for larger-scale applications or when reactions require temperatures approaching or exceeding ambient conditions.[12]
The Reaction Mechanism: A Tale of Activation and Displacement
The deoxofluorination of alcohols and carbonyls by DAST and Deoxo-Fluor proceeds through a common mechanistic framework, paralleling that of sulfur tetrafluoride.[14] The process is a sequence of activation followed by nucleophilic substitution.
Mechanism for Alcohol Deoxofluorination:
-
Activation: The alcohol's hydroxyl group performs a nucleophilic attack on the electrophilic sulfur atom of the reagent.
-
Intermediate Formation: This is followed by the elimination of hydrogen fluoride (HF), which is generated in situ, to form a crucial alkoxyaminosulfur difluoride intermediate.[14]
-
Nucleophilic Displacement: A fluoride ion then displaces the activated oxygen as a good leaving group. This final step can proceed via an Sₙ2 or Sₙ1 pathway, depending on the structure of the substrate.[14] While Sₙ2 reactions result in a clean inversion of stereochemistry, Sₙ1 pathways through a carbocationic intermediate can lead to rearrangements and racemization.[14][15]
Caption: Generalized mechanism of alcohol deoxofluorination.
For aldehydes and ketones, the reaction proceeds similarly but requires two equivalents of the fluorinating agent to form the gem-difluoride. The carbonyl oxygen is activated, followed by fluoride attack to form a hemi-ketal-like intermediate, which is then activated again and displaced to yield the final product.[16][17]
Critical Safety Protocols: Mastering the Hazards
WARNING: DAST and Deoxo-Fluor are hazardous reagents that must be handled with extreme caution by trained personnel only. A thorough risk assessment must be conducted before any procedure.
-
Violent Reactivity with Water: Both reagents react violently and exothermically with water, liberating highly toxic and corrosive hydrogen fluoride (HF) gas.[7][12][13] All operations must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). [7]
-
Thermal Instability: DAST is notoriously thermally unstable and should not be heated.[10] Explosions have been reported. Deoxo-Fluor is more stable but will decompose exothermically at elevated temperatures.[9][12] Oil bath temperatures should be carefully controlled and kept below 110°C for Deoxo-Fluor reactions.[12]
-
Corrosiveness: The generated HF is extremely corrosive and will readily etch standard borosilicate glassware.[13] While reactions can be run in glass for short periods, plastic labware (e.g., PFA, FEP, polypropylene) is recommended, especially for workup procedures.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[12] Wear a full face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., neoprene or nitrile over butyl rubber). Have a calcium gluconate tube readily available as a first-aid measure for HF exposure.
-
Quenching Procedure: Reactions must be quenched slowly and carefully. The reaction mixture should be added dropwise to a cooled, vigorously stirred, saturated aqueous solution of sodium bicarbonate.[7][10] This neutralizes residual reagent and HF. Never add water or quenching solution directly to the bulk reaction mixture.
Experimental Protocols: From Bench to Product
The following are generalized, representative protocols. Researchers must optimize conditions based on their specific substrate.
Protocol 1: Deoxofluorination of a Secondary Alcohol with DAST
This protocol is adapted for a substrate where Sₙ2 inversion is desired and carbocation rearrangement is a risk, necessitating low temperatures.
Materials:
-
Secondary alcohol (1.0 equiv)
-
DAST (1.2 equiv)[10]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Nitrogen or Argon source
-
Dry, oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[10] Maintaining this low temperature is critical to minimize side reactions like elimination.
-
Reagent Addition: Slowly add DAST (1.2 equiv) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[10]
-
Quenching: In a separate flask, prepare a cooled (0 °C) and vigorously stirred solution of saturated aqueous NaHCO₃. Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the bicarbonate solution. Vigorous gas evolution (CO₂) will occur.
-
Workup: Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.[10]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alkyl fluoride by column chromatography on silica gel.
Protocol 2: Gem-Difluorination of a Ketone with Deoxo-Fluor
This protocol is suitable for converting a less reactive ketone to its corresponding gem-difluoride, leveraging the greater thermal stability of Deoxo-Fluor.
Materials:
-
Ketone (1.0 equiv)
-
Deoxo-Fluor (2.0-3.0 equiv)[7]
-
Anhydrous Dichloromethane (DCM)
-
Ethanol (catalytic amount, optional)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Nitrogen or Argon source
Procedure:
-
Setup: To a dry round-bottom flask with a stir bar under a nitrogen atmosphere, add the ketone (1.0 equiv) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst (Optional): For less reactive ketones, a catalytic amount of a proton source (like a drop of ethanol) can be added. This generates HF in situ, which catalyzes the reaction.[17]
-
Reagent Addition: Add Deoxo-Fluor (2.0-3.0 equiv) dropwise to the stirred solution.[5][7]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.[7] For very unreactive substrates, gentle heating (e.g., 40-50 °C) may be required, which is significantly safer with Deoxo-Fluor than with DAST.[12]
-
Quenching: Slowly transfer the reaction mixture to a separate flask containing a cooled (0 °C), vigorously stirred solution of saturated aqueous NaHCO₃.[7]
-
Workup: Extract the mixture three times with DCM.
-
Washing: Combine the organic extracts and wash with water and then brine.[7]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude gem-difluoride product via flash column chromatography.
Caption: General workflow for deoxofluorination reactions.
Conclusion and Future Outlook
DAST and Deoxo-Fluor are indispensable reagents in the synthetic chemist's toolbox for the preparation of organofluorine compounds. They offer broad substrate scope, converting alcohols, aldehydes, and ketones to their fluorinated counterparts under generally mild conditions.[2][18] The key takeaway for the practicing scientist is the critical balance between reactivity and safety. While DAST is a classic reagent, its thermal instability presents significant risks. Deoxo-Fluor provides a much-improved safety profile, making it the superior choice for most applications, especially those requiring elevated temperatures or larger scales.[8][12]
The field continues to evolve, with the development of even safer, crystalline, and easier-to-handle deoxofluorinating agents like XtalFluor and Fluolead.[11][13] These next-generation reagents often exhibit greater selectivity and produce fewer elimination byproducts, further expanding the capabilities of synthetic chemists in their quest to harness the power of fluorine.
References
-
Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]
-
Fluorination with aminosulfuranes. Wikipedia. [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. [Link]
-
Simpler fluorine chemistry. SCI. [Link]
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform, 34(33). [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic-Synthesis.com. [Link]
-
Chang, Y., Lee, H., & Bae, C. (2012). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 89, 95. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-Synthesis.com. [Link]
-
Diethylaminosulfur trifluoride. Wikipedia. [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2002(17), 2561–2578. [Link]
-
Nielsen, M. K., et al. (2015). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. The Journal of Organic Chemistry, 80(23), 11956–11968. [Link]
-
Baxendale, I. R., et al. (2010). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Organic Letters, 12(7), 1556–1559. [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]
-
White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]
-
Park, H., & Lee, H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7543–7547. [Link]
-
Alcohol to Fluoride - Common Conditions. The Baran Laboratory, Scripps Research. [Link]
-
DAST and Deoxo-Fluor. Wenxuecity.com blog. [Link]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pharmtech.com [pharmtech.com]
- 3. | www.wenxuecity.com [wenxuecity.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Simpler fluorine chemistry [soci.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 15. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 2-Bromobenzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(fluoromethyl)biaryl derivatives from 2-bromobenzyl fluoride. These structural motifs are of significant interest in medicinal chemistry and drug discovery. This document provides a detailed mechanistic overview, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting, designed to enable both novice and experienced researchers to successfully implement this valuable synthetic transformation.
Introduction: The Significance of 2-(Fluoromethyl)biaryl Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[3][4] A particularly valuable application of this methodology is the synthesis of biaryl compounds, which are prevalent scaffolds in a multitude of biologically active molecules.[3]
The introduction of fluorine into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The 2-(fluoromethyl)biaryl moiety, in particular, presents a unique combination of a flexible fluorinated alkyl linker and a biaryl system, making it an attractive pharmacophore in drug design. This guide focuses on a robust protocol for the synthesis of these valuable compounds via the Suzuki coupling of 2-bromobenzyl fluoride with a variety of arylboronic acids.
Mechanism and Key Considerations in the Suzuki Coupling of 2-Bromobenzyl Fluoride
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-bromobenzyl fluoride. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzyl fluoride to form a Pd(II) intermediate. This is often the rate-determining step and can be influenced by the steric hindrance and electronic properties of the substrate.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond of the 2-(fluoromethyl)biaryl product and regenerating the active Pd(0) catalyst.
For the specific case of 2-bromobenzyl fluoride, several key factors must be considered:
-
Chemoselectivity: The substrate contains two potential sites for oxidative addition: the C(sp²)-Br bond and the C(sp³)-F bond. Under typical Suzuki coupling conditions, the oxidative addition to the aryl bromide is significantly more favorable than to the benzylic fluoride.
-
Steric Hindrance: The ortho-position of the bromine atom can introduce steric hindrance, potentially slowing down the oxidative addition and subsequent steps. The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by promoting the formation of a coordinatively unsaturated and highly reactive palladium species.
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the 2-bromobenzyl fluoride. Careful control of reaction conditions, particularly the choice of base and the exclusion of oxygen, can minimize these undesired pathways. The presence of the benzylic fluoride also introduces the possibility of β-fluoride elimination, although this is generally less favorable than β-hydride elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
2-Bromobenzyl fluoride
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Optimized Reaction Conditions (General Starting Point):
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source, while PdCl₂(dppf) is a stable precatalyst. |
| Ligand | SPhos or XPhos (1.2-2 equivalents relative to Pd) | Bulky, electron-rich ligands facilitate oxidative addition to sterically hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases are effective in promoting transmetalation while minimizing side reactions. |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred. A small amount of water can aid in the dissolution of the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add 2-bromobenzyl fluoride (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A generalized experimental workflow for the Suzuki coupling of 2-bromobenzyl fluoride.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble base | - Use a fresh batch of catalyst and ensure proper inert atmosphere.- Increase the reaction temperature in increments of 10 °C.- Consider a different base (e.g., K₂CO₃ in a THF/water mixture). |
| Formation of Homocoupled Product | - Presence of oxygen- High catalyst loading | - Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents.- Reduce the catalyst loading to the recommended range. |
| Dehalogenation of Starting Material | - Presence of a hydrogen source (e.g., water, alcohol)- Inappropriate base | - Use anhydrous solvents and reagents.- Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
| Low Yield with Electron-Deficient Boronic Acids | - Slower transmetalation rate | - Increase the amount of boronic acid to 1.5-2.0 equivalents.- Consider using the corresponding boronate ester, which can be more reactive. |
Scope and Limitations
The described protocol is generally applicable to a wide range of aryl- and heteroarylboronic acids. Electron-rich and sterically unhindered boronic acids tend to give higher yields. Electron-deficient or sterically demanding boronic acids may require higher temperatures, longer reaction times, or a higher loading of the boronic acid.
A key limitation can be the presence of functional groups that are sensitive to the basic reaction conditions or that can coordinate to the palladium catalyst and inhibit its activity. For instance, substrates with unprotected acidic protons (e.g., phenols, carboxylic acids) may require protection or the use of a weaker base.
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. 2-Bromobenzyl fluoride is a lachrymator and irritant. Arylboronic acids can be irritants.
-
Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Reactions under inert atmosphere should be performed with appropriate training and equipment.
References
-
Chem Help ASAP. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Dounay, A. B., & Tuttle, J. B. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Serna-Saldívar, S. O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27694-27698.
- Al-Masum, M., & Kumar, D. (2010). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Tetrahedron Letters, 51(4), 689-692.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Singh, G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27694-27698.
- Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(7), 1186-1210.
- Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 227-238.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 1-42.
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Wang, C., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Advances, 7(26), 15915-15918.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of secondary alkyl fluorides via Suzuki cross-coupling reaction of 1-halo-1-fluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Cross-Coupling of Benzyl Fluoride-Functionalized Aryl Bromides
Application Note: AN-2026-BF
Executive Summary
The incorporation of the monofluoromethyl group (–CH₂F) into drug candidates is a high-value strategy in medicinal chemistry, offering a bioisostere for hydroxymethyl, methyl, or methoxy groups while modulating pKa and metabolic stability. However, the cross-coupling of aryl bromides bearing a benzyl fluoride moiety presents a distinct chemoselectivity challenge. Unlike the robust trifluoromethyl (–CF₃) group, the benzyl fluoride motif is susceptible to defleorination via solvolysis or base-mediated elimination (E1cb) to form reactive quinone methides.
This Application Note provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that preserve the sensitive C–F bond while ensuring high conversion of the C–Br bond.
Mechanistic Analysis: The "Quinone Methide Trap"
The primary failure mode in coupling these substrates is not catalyst poisoning, but the instability of the substrate under basic conditions.
-
The Challenge: In the presence of strong bases (e.g., NaOtBu) or high heat, the benzylic protons become acidic, particularly if the aromatic ring is electron-deficient. Deprotonation leads to the expulsion of fluoride (a good leaving group in this context), generating a transient Quinone Methide (QM) .
-
The Consequence: The QM intermediate rapidly polymerizes, reacts with the nucleophile at the benzylic position (SN2'), or hydrolyzes to the benzyl alcohol.
Pathway Visualization
The following diagram illustrates the divergent pathways between successful coupling and fluoride elimination.
Figure 1: Mechanistic divergence. Strong bases trigger HF elimination (Red Path), while mild bases favor the catalytic cycle (Green Path).
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Couple aryl bromide-benzyl fluorides with aryl boronic acids. Critical Parameter: Base selection. Carbonates and Phosphates are preferred over Hydroxides to prevent hydrolysis.
Optimized Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (2-5 mol%) | Robust, resists oxidation, excellent for aryl bromides. |
| Alt. Catalyst | XPhos Pd G2 (1-3 mol%) | For sterically hindered or electron-rich substrates. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to spare the –CH₂F, strong enough for transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system minimizes fluoride solvolysis compared to pure DMF/water. |
| Temperature | 60°C - 80°C | Avoid reflux temperatures (>100°C) to reduce elimination risk. |
Step-by-Step Procedure
-
Preparation: Charge a reaction vial with the Aryl Bromide-Benzyl Fluoride (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%).
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration: 0.1 M - 0.2 M.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: If defluorination (benzyl alcohol formation) is observed, switch solvent to Toluene/Water or anhydrous Toluene with CsF as the base activator.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.
-
Note: Avoid acidic washes, as the benzylic fluoride can be acid-labile.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Couple aryl bromide-benzyl fluorides with primary/secondary amines. Critical Parameter: Avoiding alkoxide bases (NaOtBu).
Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). This is contraindicated for benzyl fluorides as it promotes E1cb elimination. We utilize a carbonate-based system with a highly active precatalyst.
Workflow Visualization
Figure 2: Decision matrix for C-N coupling, emphasizing base selection to prevent defluorination.
Step-by-Step Procedure (System A)
-
Reagents: Combine Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a reaction tube.
-
Note: Cs₂CO₃ must be finely ground and dried.
-
-
Catalyst: Add BrettPhos Pd G4 (2–4 mol%).
-
Why BrettPhos? It forms a highly active mono-ligated Pd species that permits coupling at lower temperatures, reducing thermal stress on the C–F bond.
-
-
Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.15 M).
-
Reaction: Stir at 90°C.
-
Time: 2–8 hours.
-
Tip: If the amine is volatile, use a screw-cap pressure vessel.
-
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Product contains -OH instead of -F | Hydrolysis of Benzyl Fluoride | Switch to anhydrous conditions (Suzuki: use CsF/Toluene). Ensure solvents are "Dry". |
| Product mass is [M-20] (loss of HF) | E1cb Elimination (Quinone Methide) | Base is too strong. Switch from alkoxides to Cs₂CO₃ or K₃PO₄. Lower reaction temperature by 10°C. |
| Low Conversion (Start Material remains) | Catalyst Deactivation | Increase catalyst loading to 5 mol%. Switch to XPhos Pd G4 (Suzuki) or RuPhos Pd G4 (Buchwald). |
| Defluorination on electron-poor rings | Increased acidity of benzylic protons | This is the hardest case. Use LHMDS (non-nucleophilic base) at lower temperatures (60°C) if possible. |
References
-
Hu, J., Zhang, W., & Wang, F. (2009).[1] Selective difluoromethylation and monofluoromethylation reactions.[1] Chemical Communications, (48), 7465–7478.
- Context: General stability and synthesis of monofluoromethyl groups.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473.
- Context: Foundation for ligand selection (XPhos/SPhos)
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Context: Selection of BrettPhos/RuPhos and the importance of base choice (Cs2CO3 vs NaOtBu) for sensitive functional groups.
-
Levin, M. D., et al. (2017). Scope and Mechanism of the Palladium-Catalyzed Fluorination of Aryl Bromides. Journal of the American Chemical Society, 139(29), 10104–10114.
- Context: Discusses the competing reductive elimination of C-F bonds, providing insight into the stability of C-F vs C-C form
Sources
- 1. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Fluorinated Biaryl Compounds Using 2-Bromobenzyl Fluoride
Executive Summary
This application note details the protocol for synthesizing 2-(fluoromethyl)biaryl scaffolds via the Suzuki-Miyaura cross-coupling of 2-bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene). The ortho-fluoromethyl biaryl motif is increasingly privileged in medicinal chemistry, serving as a bioisostere for metabolic hotspots and modulating lipophilicity (LogP) without significant steric penalty.
Unlike benzylic bromides, which are prone to nucleophilic displacement or oxidative addition, the benzylic C–F bond in 2-bromobenzyl fluoride is chemically robust under standard palladium-catalyzed conditions. This guide provides a validated, high-fidelity protocol to couple this building block with diverse aryl boronic acids, ensuring retention of the fluoromethyl group while maximizing yield.
Mechanistic Principles & Strategic Design
The Substrate: 2-Bromobenzyl Fluoride
The starting material, 1-bromo-2-(fluoromethyl)benzene , presents a unique chemoselective advantage. The C(sp²)-Br bond (Bond Dissociation Energy ~81 kcal/mol) is significantly weaker and more reactive toward Pd(0) than the benzylic C(sp³)-F bond (BDE ~110 kcal/mol).
-
Chemospecificity: The reaction targets the aryl bromide exclusively.
-
Stability: The poor leaving group ability of fluoride prevents the formation of o-quinone methide intermediates, a common side reaction observed with 2-chloromethyl or 2-bromomethyl analogs under basic conditions.
Catalyst Selection
Given the ortho-substitution (steric hindrance), standard Pd(PPh₃)₄ may show sluggish kinetics. We utilize Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/SPhos . These systems facilitate the oxidative addition of sterically hindered aryl bromides and stabilize the active Pd(0) species.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical selectivity required to preserve the benzylic fluorine.
Figure 1: Catalytic cycle for the cross-coupling of 2-bromobenzyl fluoride. Note the inertness of the C-F bond during the Pd(0)/Pd(II) redox cycle.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Bromobenzyl fluoride | 1.0 | Electrophile | Limiting reagent.[2] |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete conversion. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst | Robust against air/moisture; good for sterics. |
| K₂CO₃ (2.0 M aq) | 3.0 | Base | Aqueous solution preferred for biphasic system. |
| 1,4-Dioxane | -- | Solvent | High boiling point, miscible with organic/aq interface. |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Charge a reaction vial (equipped with a magnetic stir bar) with 2-bromobenzyl fluoride (1.0 mmol, 189 mg) and the corresponding aryl boronic acid (1.2 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 3 mol%).
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to ensure an inert atmosphere. Oxygen is the primary cause of catalyst deactivation (homocoupling).
Step 2: Solvent Addition
-
Inject 1,4-dioxane (4.0 mL) via syringe.
-
Inject degassed 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol).
-
Note: Degassing the base solution by sparging with argon for 10 minutes prior to use is critical for reproducibility.
-
Step 3: Reaction & Monitoring
-
Place the vial in a pre-heated heating block at 90 °C .
-
Stir vigorously (800-1000 rpm). The biphasic mixture requires rapid stirring for efficient mass transfer.
-
Monitor by TLC or LC-MS at 2 hours.
-
Target: Disappearance of the bromide peak (UV 254 nm).
-
Observation: The product usually runs slightly more polar than the starting bromide but less polar than the boronic acid.
-
Step 4: Work-up & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL).
-
Wash combined organics with Brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc). The fluoromethyl group is moderately lipophilic, so the product often elutes early.
-
Optimization & Troubleshooting Guide
If the standard protocol yields suboptimal results, consult the decision tree below.
Figure 2: Troubleshooting logic for optimizing the coupling of 2-bromobenzyl fluoride.
Key Troubleshooting Notes:
-
Protodeboronation: If the aryl boronic acid has electron-withdrawing groups or ortho-substituents, it may undergo protodeboronation (replacing B(OH)₂ with H) faster than transmetallation.
-
Solution: Increase boronic acid equivalents (to 2.0) or switch to the corresponding potassium trifluoroborate salt (Ar-BF₃K) which is more stable [1].
-
-
Hydrolysis: While the C-F bond is stable, harsh hydroxides at high temps (>110°C) could theoretically cause hydrolysis to the benzyl alcohol. Keep temps <100°C and use carbonate bases.[3]
References
-
Molander, G. A.; Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cheng, K.; Hu, S.; Zhao, B.; Zhang, X. M.; Qi, C. (2013).[4] Palladium-Catalyzed Cross-Coupling Reaction between ortho-Substituted Triarylindium Reagents and Aryl Halides.[1][4] The Journal of Organic Chemistry, 78(10), 5022–5025. Link
-
Vasilopoulos, A.; Golden, D. L.; Buss, J. A.; Stahl, S. S. (2020).[5] Cu-Catalyzed C–H Fluorination/Functionalization Sequence.[6] Organic Letters, 22(14), 5746–5748. Link
Sources
- 1. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Application Notes: Synthesis of 2-Bromobenzyl Fluoride via Nucleophilic Fluorination
Introduction: The Strategic Importance of Benzylic Fluorides
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique properties of the C-F bond—high thermal and metabolic stability, and its ability to modulate lipophilicity and binding interactions—make fluorinated compounds highly sought after as pharmaceuticals and agrochemicals. Benzylic fluorides, in particular, are valuable structural motifs. The conversion of readily available benzyl bromides to their corresponding fluorides represents a critical transformation in synthetic organic chemistry.
This guide provides a detailed overview of the reagents, mechanisms, and protocols for the nucleophilic substitution reaction to convert 2-bromobenzyl bromide into 2-bromobenzyl fluoride, a key intermediate for more complex molecular architectures.
Part 1: Reagent Selection and Mechanistic Considerations
The conversion of a benzylic bromide to a fluoride is a classic halogen exchange (Halex) reaction, proceeding via nucleophilic substitution. The primary challenge lies in the nature of the fluoride ion (F⁻), which is a small, highly electronegative anion with a high charge density. This results in strong solvation in protic solvents and high lattice energy in its salt forms (like KF), reducing its effective nucleophilicity. Furthermore, the basicity of the fluoride source can promote undesirable elimination side reactions.
The substrate, 2-bromobenzyl bromide, is a benzylic halide, which can react through both S\N1 and S\N2 pathways. The reaction mechanism is influenced by the choice of solvent, the nature of the fluorinating agent, and the reaction temperature.[1] An S\N1 pathway involves the formation of a resonance-stabilized benzylic carbocation, while the S\N2 pathway involves a direct backside attack by the fluoride nucleophile.[1] Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are generally preferred as they solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[2]
Caption: S\N1 and S\N2 pathways for benzylic fluorination.
Comparative Analysis of Fluorinating Agents
The choice of fluorinating agent is critical for a successful reaction. Several classes of reagents are available, each with distinct advantages and disadvantages.
| Reagent Class | Examples | Reactivity & Efficacy | Handling & Cost | Causality Behind Choices |
| Alkali Metal Fluorides | KF, CsF | Moderate. Reactivity is limited by low solubility. Requires activation (spray-drying, PTC) or high temperatures.[3] | KF is inexpensive and easy to handle.[4] CsF is more reactive but significantly more expensive. | Best for large-scale, cost-sensitive syntheses where optimization of conditions (e.g., using a phase-transfer catalyst) is feasible.[5] |
| Quaternary Ammonium Fluorides | TBAF (Tetrabutylammonium fluoride) | High. Soluble in organic solvents.[6] Often supplied as a hydrate, which can cause hydrolysis side-products. Anhydrous forms are highly reactive but hygroscopic and less stable.[2][7] | Moderate cost. Requires careful handling to exclude moisture. Anhydrous forms have limited thermal stability.[2] | Ideal for small-scale reactions requiring mild conditions and high reactivity, provided that water can be controlled or tolerated. |
| Amine/HF Reagents | Et₃N·3HF (TREAT-HF), Pyridine·HF (Olah's Reagent) | High to Very High. Potent, soluble fluorinating agents.[8] | Moderate cost. Highly corrosive and toxic; requires specialized equipment (e.g., plastic labware) and extreme care during handling.[9] | Used when other methods fail, especially for less reactive substrates. The tunable acidity and reactivity of these complexes are advantageous.[8] |
| Silver(I) Fluoride | AgF | Moderate. Can be effective, but often requires additives or specific conditions. Light-sensitive. | Expensive. Must be protected from light. | Often used in combination with other reagents to enhance reactivity or when specific coordination is beneficial. A recent study showed a combination of AgF and Et₃N·3HF is highly effective.[10] |
Part 2: Field-Proven Experimental Protocols
Based on reliability, cost-effectiveness, and differing handling requirements, two primary protocols are presented.
Protocol 1: Fluorination using Spray-Dried Potassium Fluoride and a Phase-Transfer Catalyst
This protocol leverages the low cost of potassium fluoride (KF) by enhancing its reactivity through spray-drying (to increase surface area) and the use of a phase-transfer catalyst (PTC) to shuttle the fluoride ion into the organic phase.[11]
Materials and Equipment:
-
2-Bromobenzyl bromide (1.0 equiv)
-
Spray-dried Potassium Fluoride (KF, 2.0 - 3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: Flame-dry the round-bottom flask and reflux condenser under vacuum and allow to cool under an inert atmosphere.
-
Reagent Addition: To the flask, add spray-dried KF (2.5 equiv) and the phase-transfer catalyst (TBAB, 0.1 equiv).
-
Solvent and Substrate: Add anhydrous acetonitrile to the flask, followed by 2-bromobenzyl bromide (1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KF, KBr). Rinse the solids with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water (2x) and then with brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-bromobenzyl fluoride.
Protocol 2: Fluorination using a Combination of Silver(I) Fluoride (AgF) and Triethylamine Tris(hydrofluoride) (Et₃N·3HF)
This modern protocol utilizes a synergistic combination of reagents to achieve high yields under mild conditions.[10] The Et₃N·3HF helps to dissolve the AgF salt and provides a soluble source of fluoride, enhancing the overall rate of fluorine-bromine exchange.[10][12]
Materials and Equipment:
-
2-Bromobenzyl bromide (1.0 equiv)
-
Silver(I) Fluoride (AgF, 1.5 equiv)
-
Triethylamine Tris(hydrofluoride) (Et₃N·3HF, 1.5 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Plastic or Teflon reaction vessel (Et₃N·3HF reacts with glass)
-
Magnetic stirrer, inert atmosphere setup
-
Standard glassware for workup and purification
-
CRITICAL: Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and full face shield.[9]
Step-by-Step Methodology:
-
Safety First: Conduct this procedure in a well-ventilated chemical fume hood. Ensure calcium gluconate gel is available as a first-aid precaution for potential HF exposure.
-
Preparation: In a dry plastic vial under an inert atmosphere, add AgF (1.5 equiv). Protect from light by wrapping the vial in aluminum foil.
-
Reagent Addition: Add anhydrous acetonitrile, followed by the dropwise addition of Et₃N·3HF (1.5 equiv) via a plastic syringe. Stir the resulting slurry.
-
Substrate Addition: Add 2-bromobenzyl bromide (1.0 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically much faster than the KF protocol.
-
Monitoring: Monitor the reaction progress by TLC or GC (e.g., every 30 minutes). High yields are often achieved within 1-3 hours.[10][12]
-
Workup: Upon completion, carefully quench the reaction by pouring it into a stirred aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate 2-bromobenzyl fluoride.
Part 3: Workflow Visualization
A generalized workflow for the synthesis, workup, and purification is essential for protocol clarity and reproducibility.
Caption: Generalized workflow for benzylic fluoride synthesis.
References
-
Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108. Available at: [Link]
-
Silva, V. S., et al. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols. Chemistry – A European Journal. Available at: [Link]
-
McTeague, T. A., et al. (2025). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20085–20090. Available at: [Link]
-
Singh, A., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society, 141(7), 2942–2947. Available at: [Link]
-
Taylor, C. G., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(16), 4567–4574. Available at: [Link]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. Available at: [Link]
-
Haufe, G. (2019). Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis. ResearchGate. Available at: [Link]
-
Mizuta, S., et al. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... ResearchGate. Available at: [Link]
-
Alič, B., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5987–5993. Available at: [Link]
-
An-Najah Staff. (n.d.). Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media. Available at: [Link]
-
Yadav, G. D., et al. (2024). Halex Reaction of Benzyl Chloride to Benzyl Fluoride using Ionic Liquid as Catalyst... ResearchGate. Available at: [Link]
-
Le, C. N., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Chemistry. Available at: [Link]
-
Iminium Press. (n.d.). Product Class 6: Benzylic Fluorides. Available at: [Link]
-
Haufe, G. (2019). Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Fluoride (KF) Reagent|For Research Use [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzyl Fluoride Synthesis & Stabilization
Topic: Preventing HF Elimination in Benzyl Fluoride Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide & Troubleshooting Manual
The Core Challenge: The "Styrene Trap"
In the synthesis of benzyl fluorides, the most persistent failure mode is dehydrofluorination (HF elimination). This is thermodynamically driven by the formation of a conjugated styrene system (or quinone methide in phenolic derivatives).
The benzylic C-F bond is unique: while the fluorine atom is electronegative, the adjacent aromatic ring stabilizes carbocationic character. Consequently, benzyl fluorides occupy a precarious "Goldilocks" zone—they are reactive enough to be useful intermediates but unstable enough to decompose under acidic (E1 mechanism) or basic (E2 mechanism) conditions.
Mechanism of Failure
Understanding the enemy is the first step to defeating it. The elimination pathways are distinct based on your reaction environment.
Figure 1: Mechanistic pathways leading to HF elimination. Note that both acidic purification conditions (E1) and basic reaction conditions (E2) lead to the same thermodynamic sink (Styrene).
Reagent Selection: The First Line of Defense
The choice of fluorinating agent is the single most critical variable. Older reagents like DAST often generate free HF in situ, accelerating decomposition.
Comparative Analysis of Deoxyfluorination Reagents
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E / XtalFluor-M |
| HF Generation | High (Releases HF upon hydrolysis/reaction) | Medium (More stable, but still generates HF species) | Low/None (Does not generate free HF; requires exogenous promoter) |
| Thermal Stability | Low (Explosion risk >90°C) | Improved (Stable up to ~70°C) | High (Crystalline salt, stable solid) |
| Elimination Risk | High (Acidic byproducts promote E1) | Medium | Low (Best for acid-sensitive substrates) |
| Selectivity | Moderate | Moderate | High |
| Recommended Use | Simple, robust primary alcohols | Scale-up where thermal safety is key | Sensitive benzylic/allylic alcohols |
Recommendation:
For benzyl alcohols prone to elimination, switch from DAST to XtalFluor-E (or M) . XtalFluor reagents are aminodifluorosulfinium salts that do not release free HF.[1] They require a promoter (like Et₃N·3HF or DBU), allowing you to "tune" the basicity of the reaction medium to minimize elimination [1].
Experimental Protocol: Low-Elimination Synthesis
Objective: Convert a sensitive secondary benzyl alcohol to a benzyl fluoride while suppressing styrene formation.
Method: XtalFluor-E Deoxyfluorination
This protocol minimizes the presence of free acidic HF and controls basicity.
Reagents:
-
Substrate: 1.0 equiv (Benzyl Alcohol)
-
Reagent: XtalFluor-E (1.2 equiv)
-
Promoter: Et₃N[1]·3HF (1.5 equiv) - Acts as a mild fluoride source without being too basic.
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon/Nitrogen.
-
Dissolution: Add the Benzyl Alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C . Crucial: Kinetic control is essential for sensitive substrates.
-
Reagent Addition:
-
Add Et₃N·3HF (1.5 equiv) dropwise.
-
Add XtalFluor-E (1.2 equiv) as a solid in one portion (or dissolved in minimal DCM if preferred).
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (do not heat to RT unless monitoring shows no conversion).
-
Quench: Pour the mixture into a saturated aqueous NaHCO₃ solution. Do not use water alone; immediate neutralization is vital.
-
Extraction: Extract with DCM, dry over MgSO₄ (avoid acidic drying agents like some silica-based desiccants), and concentrate at low temperature (<30°C) .
Purification & Storage: The "Silent Killer"
Many researchers successfully synthesize the fluoride, only to destroy it during purification. Silica gel is slightly acidic (pH 4-5) and acts as a catalyst for HF elimination (E1 pathway).
Troubleshooting Guide: Purification
Q: My crude NMR looks perfect, but after the column, I have 50% styrene. What happened?
A: You likely performed "On-Column Elimination." The acidic surface of standard silica gel stripped the fluoride.
Corrective Actions:
-
Basify the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in your eluent (e.g., Hexanes/EtOAc + 1% Et₃N). This neutralizes acidic sites.
-
Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica gel. Alumina is far less prone to inducing HF elimination in benzylic systems.
-
Skip Chromatography: If the reaction is clean (often the case with XtalFluor), consider a simple filtration through a pad of basic alumina and evaporation.
Q: How should I store benzyl fluorides?
A:
-
Temperature: -20 °C or lower.
-
Container: Plastic (HDPE/PP) or Teflon-lined vials. Avoid glass for long-term storage if the compound is highly reactive, as trace HF can etch glass, generating water and SiF₄, which catalyzes further decomposition (autocatalytic cycle) [2].
-
Stabilizers: For extremely unstable oils, store as a solution in benzene-d6 or with a trace of solid K₂CO₃ to scavenge any generated acid.
Troubleshooting Decision Tree
Use this logic flow to diagnose and fix elimination issues.
Figure 2: Diagnostic workflow for identifying the source of HF elimination.
Frequently Asked Questions (FAQ)
Q: Can I use PhenoFluor for benzyl alcohols? A: Yes, PhenoFluor is an excellent alternative, particularly for late-stage fluorination. It operates via a mechanism that is distinct from DAST and often tolerates acid-sensitive groups better.[1] However, it is generally more expensive and requires specific handling (glovebox preferred for reagent handling) [3].
Q: My substrate has an electron-donating group (e.g., -OMe) on the ring. Why is the yield so low? A: Electron-Donating Groups (EDGs) stabilize the benzylic carbocation. While this makes the SN1 formation of the C-F bond faster, it also makes the E1 elimination pathway much faster.
-
Fix: You must strictly control temperature (-78 °C) and quench immediately. Avoid any acidic workup.
Q: Is it safe to distill benzyl fluorides? A: Only for simple, low-molecular-weight primary benzyl fluorides. Secondary or functionalized benzyl fluorides should generally not be distilled, as the heat will drive the thermodynamic elimination to styrene. Flash chromatography on basic alumina is the preferred purification method.
References
-
L’Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1] The Journal of Organic Chemistry, 75(10), 3401–3411.
-
Seo, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(8), 1105–1109.
-
Fujiwara, T., et al. (2011). Practical Synthesis of PhenoFluor. Organic Syntheses, 88, 330-341.
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
Sources
Technical Support Center: Purification of 2-Bromobenzyl Fluoride
Here is the technical support guide for the purification of 2-Bromobenzyl fluoride.
Topic: Purification of 2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) on Silica Gel Document ID: TS-PUR-2BBF-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists
Introduction & Compound Profile
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying 2-Bromobenzyl fluoride , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Unlike standard benzyl halides, the unique electronic properties of the C–F bond create specific retention behaviors on silica gel that require tailored chromatography protocols.
Compound Properties
| Property | Value | Implication for Purification |
| Structure | Ar-CH₂-F (with ortho-Br) | Low polarity; weak H-bond acceptor.[1] |
| Boiling Point | ~80–85 °C (at 2.5 Torr) | Caution: Moderately volatile. Avoid prolonged high-vacuum exposure. |
| Stability | Good (C-F bond is strong) | Generally stable on silica, unlike benzyl bromides/chlorides which may hydrolyze. |
| Rf (Hexanes) | 0.4 – 0.6 (Estimated) | Runs very close to the solvent front in non-polar media. |
Pre-Purification Diagnostics (FAQs)
Before loading your column, assess your crude mixture.[2] Most purification failures stem from incorrect mobile phase selection or unaddressed starting material overlap.
Q: My TLC shows a single spot, but NMR shows a mixture of Product and Starting Material (SM). Why?
A: If you synthesized 2-Bromobenzyl fluoride via halogen exchange (Halex) from 2-Bromobenzyl bromide , the polarity difference between the product (–CH₂F) and the starting material (–CH₂Br) is negligible. Both are highly non-polar.
-
Diagnosis: Standard Hexane/EtOAc gradients often fail to resolve them.
-
Solution: Use 100% Pentane or Hexane for TLC. If they still co-elute, chemical scavenging is required (see Chemical Scavenging Protocol below) before chromatography.
Q: Is 2-Bromobenzyl fluoride stable on silica gel?
A: Generally, yes. The benzylic C–F bond is significantly stronger (~115 kcal/mol) than C–Br or C–Cl bonds, making it resistant to the weak acidity of silica gel.
-
Exception: If your crude mixture contains high levels of acid (e.g., from DAST/Deoxo-Fluor reagents), the silica can catalyze degradation.
-
Action: Always neutralize your crude sample with a saturated NaHCO₃ wash prior to loading. For extremely sensitive batches, pretreat the silica column with 1% Triethylamine (Et₃N) in hexanes.
The Purification Protocol
Phase A: Mobile Phase Selection
Due to the low polarity of the target, standard gradients (0–50% EtOAc) are too aggressive and will elute the compound in the void volume.
| Gradient Stage | Solvent System | Column Volumes (CV) | Purpose |
| Equilibration | 100% Hexanes | 3 CV | Remove water/air; establish non-polar baseline. |
| Loading | 100% Hexanes (or minimal DCM) | - | Prevent band broadening. |
| Elution 1 | 100% Hexanes | 5–10 CV | Elute extremely non-polar impurities (e.g., styrenes). |
| Elution 2 | 0% → 5% EtOAc in Hexanes | 10–15 CV | Target Elution Window. |
| Wash | 20% EtOAc in Hexanes | 3 CV | Flush polar byproducts (e.g., benzyl alcohol). |
Phase B: Step-by-Step Execution
-
Column Packing: Use a slurry pack method with 100% Hexanes. Ensure the silica bed is tightly packed to maximize theoretical plates.
-
Sample Loading:
-
Preferred: Dissolve the crude oil in the minimum volume of Hexanes.
-
Alternative: If insoluble in Hexanes, dissolve in minimal DCM, load, and evaporate the DCM from the top of the silica using a gentle stream of nitrogen before starting the flow. This "on-column concentration" prevents band broadening.
-
-
Flow Rate: Maintain a moderate flow. Too fast will merge the closely running spots; too slow allows longitudinal diffusion.
-
Fraction Collection: Collect small fractions (e.g., 10–15 mL for a 20g column) during the 0–5% gradient ramp.
Advanced Troubleshooting (Q&A)
Q: I cannot separate the Starting Material (Benzyl Bromide) from the Product (Benzyl Fluoride). What now?
A: Chromatography is often insufficient for this specific pair due to identical Rf values. You must use a Chemical Scavenging strategy.
-
The "Phosphine Trick": Benzyl bromides react rapidly with Triphenylphosphine (PPh₃) to form phosphonium salts. Benzyl fluorides are much less reactive toward nucleophilic attack.
-
Protocol:
-
Dissolve crude mixture in dry THF.
-
Add 1.1 equivalents of PPh₃ (relative to the remaining benzyl bromide impurity, determined by NMR).
-
Stir at room temperature for 2–4 hours. A white precipitate (phosphonium salt) may form.
-
Concentrate and load directly onto silica. The salt (Rf = 0.0) stays at the baseline; the fluoride elutes freely.
-
Q: I see a yellow band eluting with my product.
A: This is likely elemental bromine or conjugated impurities formed from the degradation of the starting material.
-
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) during the workup before the column. This reduces colored oxidants to colorless water-soluble salts.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the chemical scavenging logic.
Diagram 1: Purification Decision Tree
Caption: Decision tree for selecting the correct purification strategy based on impurity profile.
Diagram 2: The "Phosphine Trick" Mechanism
Caption: Chemical separation strategy using Triphenylphosphine to immobilize benzyl bromide impurities.
References
-
Organic Chemistry Portal. "Synthesis of Benzyl Fluorides." Organic Chemistry Portal. Accessed 2024.[3] [Link]
-
Science of Synthesis. "Product Class 6: Benzylic Fluorides." Thieme Connect. Accessed 2024.[3] [Link]
-
LibreTexts Chemistry. "Thin Layer Chromatography (TLC) - Retention Factors and Polarity." Chemistry LibreTexts. Accessed 2024.[3] [Link]
Sources
Technical Support Center: Ensuring the Stability of Benzyl Fluorides
Welcome to the dedicated technical support center for the handling and storage of benzyl fluorides. As a researcher, scientist, or drug development professional, you understand the critical importance of reagent integrity. Benzyl fluorides, while valuable synthetic intermediates, are susceptible to decomposition, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and ensuring the long-term stability of these essential compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for benzyl fluorides?
A1: The two most significant decomposition pathways are hydrolysis and acid-catalyzed degradation.
-
Hydrolysis: Benzyl fluorides can react with water to form benzyl alcohol and hydrofluoric acid (HF).[1] This is a critical concern as even atmospheric moisture can initiate this process. The generated HF is highly corrosive and can further catalyze decomposition.
-
Acid-Catalyzed Decomposition/Polymerization: The presence of acidic impurities, including HF from hydrolysis, can catalyze the formation of a benzylic carbocation. This intermediate is highly reactive and can lead to a variety of byproducts, including oligomers and polymers.[2] This reaction can sometimes be vigorous, even described as having "almost explosive violence" when initiated at a glass surface.[2]
Q2: I've noticed my benzyl fluoride has turned yellow. What does this indicate?
A2: A yellow to brown discoloration is a common visual indicator of decomposition. This is often due to the formation of polymeric byproducts resulting from acid-catalyzed degradation. If you observe this, it is highly recommended to assess the purity of the material before use, as the presence of these impurities can significantly impact your reaction.
Q3: Can I store benzyl fluoride in a standard borosilicate glass vial?
A3: Storing benzyl fluorides in standard glass containers is strongly discouraged.[2][3] The surface of borosilicate glass can have adsorbed water and silanol groups that can initiate hydrolysis and subsequent decomposition.[3] The hydrofluoric acid generated from hydrolysis can react with the silica (SiO₂) in the glass, forming silicon fluorides and further promoting degradation.[2][3] This interaction can be autocatalytic.[2] For long-term storage, plastic containers such as those made of polyethylene or polypropylene are recommended.[4]
Q4: What is the ideal temperature for storing benzyl fluorides?
A4: Benzyl fluorides should be stored in a cool, dry, and dark place. Refrigeration (2-8 °C) is generally recommended to minimize the rate of potential decomposition reactions. Always consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for resolution.
Issue 1: My reaction yield is unexpectedly low, and I suspect my benzyl fluoride has degraded.
Causality: Reduced purity of the benzyl fluoride due to decomposition is a likely cause. The primary impurity is often benzyl alcohol, which will not participate in the desired reaction. The presence of HF can also interfere with many catalytic systems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: I'm observing unexpected side products in my reaction.
Causality: Decomposition products of benzyl fluoride can act as nucleophiles or electrophiles, leading to unwanted side reactions. For instance, benzyl alcohol can compete with your desired nucleophile. Friedel-Crafts-type reactions with aromatic solvents can also occur if the benzylic carbocation is formed.[5][6]
Preventative & Corrective Actions:
-
Confirm Purity: Before use, always confirm the purity of your benzyl fluoride, especially if it has been stored for an extended period.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Acid Scavengers: In some cases, the addition of a non-nucleophilic base (e.g., proton sponge) can be beneficial to neutralize any trace acidic impurities. However, this should be done with caution as it can also promote elimination reactions.
Best Practices for Storage and Handling
Adhering to strict storage and handling protocols is the most effective way to prevent the decomposition of benzyl fluorides.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows down the rate of hydrolysis and other decomposition reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis.[1] |
| Container | Plastic (Polyethylene, Polypropylene) or Lined Metal Can | Avoids reaction with glass surfaces, which can catalyze decomposition.[2][4] |
| Light | Amber or Opaque Container | Protects the compound from potential light-induced degradation. |
| Handling | Use Dry Solvents and Glassware | Minimizes the introduction of water into the reaction mixture. |
Experimental Protocol: Purity Assessment of Benzyl Fluoride by ¹H and ¹⁹F NMR
This protocol provides a reliable method to assess the purity of benzyl fluoride and identify common decomposition products.
Objective: To quantify the purity of a benzyl fluoride sample and detect the presence of benzyl alcohol.
Materials:
-
Benzyl fluoride sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the benzyl fluoride sample into a clean, dry vial.
-
Add a known quantity of the internal standard.
-
Dissolve the mixture in ~0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals for benzyl fluoride are the benzylic protons (doublet, ~5.3 ppm, J ≈ 48 Hz) and the aromatic protons (multiplet, ~7.4 ppm).[7] Benzyl alcohol, if present, will show a singlet for the benzylic protons at ~4.7 ppm.
-
Acquire a ¹⁹F NMR spectrum. Benzyl fluoride exhibits a triplet at approximately -211 ppm. The presence of other fluorine-containing species will be readily apparent.
-
-
Data Analysis:
-
Integrate the characteristic peaks of benzyl fluoride and the internal standard in the ¹H NMR spectrum to calculate the purity.
-
Analyze the ¹⁹F NMR spectrum for any unexpected signals that could indicate decomposition products.
-
Key Decomposition Pathways
The following diagram illustrates the primary mechanisms of benzyl fluoride degradation.
Caption: Major decomposition pathways of benzyl fluoride.
By understanding these mechanisms and implementing the recommended storage and handling procedures, you can ensure the integrity of your benzyl fluoride reagents and the reliability of your experimental results.
References
-
Title: Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon Source: RSC URL: [Link]
-
Title: Spontaneous decomposition of benzyl fluorides in glass vessels reported... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed Source: PubMed URL: [Link]
-
Title: Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Product Class 6: Benzylic Fluorides Source: Thieme URL: [Link]
-
Title: Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride Source: DataPDF URL: [Link]
-
Title: Benzyl fluoride - Wikipedia Source: Wikipedia URL: [Link]
- Title: CN102134175A - Preparation method of benzyl fluorine organic compound - Google Patents Source: Google Patents URL
-
Title: Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Source: Preprints.org URL: [Link]
-
Title: Friedel‐Crafts alkylations using benzyl fluorides under similar... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - PMC - NIH Source: National Institutes of Health URL: [Link]
Sources
- 1. CAS 350-50-5: Benzyl fluoride | CymitQuimica [cymitquimica.com]
- 2. Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01125E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102134175A - Preparation method of benzyl fluorine organic compound - Google Patents [patents.google.com]
Technical Support Guide: Handling Lachrymatory Benzyl Halide Derivatives
[1][2]
Introduction
Benzyl halides (specifically Benzyl Chloride and Benzyl Bromide) are indispensable electrophiles in organic synthesis, commonly used for protecting group installation (benzylation) and quaternary ammonium salt formation.[1] However, their utility is rivaled by their hazard profile: they are potent lachrymators (tear-inducing agents) and alkylating agents with carcinogenic potential.[1][2][3]
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It addresses the practical failure points researchers encounter—why syringes seize, why "double-gloving" often fails, and how to quench spills without evacuating the building.
Quick Reference: Physical Properties
| Property | Benzyl Chloride (BnCl) | Benzyl Bromide (BnBr) | Impact on Handling |
| State | Liquid | Liquid | Volatile liquids require active vapor management.[1][2][3] |
| Lachrymatory Potency | High | Severe | BnBr is significantly more potent; requires stricter containment.[2][3] |
| Hydrolysis Product | HCl (Hydrochloric Acid) | HBr (Hydrobromic Acid) | Moisture contact generates corrosive acid gas instantly.[2][3] |
| Freezing Point | -39 °C | -4 °C | BnBr can freeze in cold storage , leading to bottle fracture upon thawing.[1][2][3] |
Module 1: Pre-Experiment Preparation & PPE
The "Glove Permeation" Fallacy
Q: I wear double nitrile gloves. Why do my hands still burn after handling Benzyl Bromide?
A: Standard nitrile gloves provide insufficient protection against benzyl halides.[1][2][3] Benzyl halides are small, lipophilic molecules that permeate nitrile matrices rapidly.[1][2][3] Once trapped between the glove and your skin, the sweat on your hands hydrolyzes the halide, producing HX acid (HCl or HBr), causing chemical burns under the occlusion of the glove.
-
The Science: Permeation breakthrough time for Benzyl Chloride on standard disposable nitrile (4 mil) is often < 10 minutes .[1][2][3]
-
The Solution: You must use a Laminate (EVOH/PE) inner glove (e.g., Silver Shield™ or 4H™) under a nitrile outer glove for dexterity.[1]
Visualizing PPE Logic
The following decision tree illustrates the required PPE based on the operation scale.
Figure 1: PPE Selection Logic. Note that laminate liners are mandatory for any significant volume to prevent permeation burns.[1]
Module 2: Handling & Transfer Protocols
The "Frozen Syringe" Phenomenon
Q: Why does the plunger of my glass syringe seize up halfway through adding Benzyl Bromide?
A: This is caused by acid-catalyzed corrosion or polymerization .[1][2][3]
-
Moisture Ingress: If the syringe or needle is not oven-dried, residual moisture hydrolyzes the benzyl halide.[1][2][3]
-
Corrosion: The resulting HBr/HCl gas attacks the metal needle hub or the ground glass barrel, creating microscopic grit that locks the plunger.
-
Polymerization: Benzyl halides can self-polymerize (Friedel-Crafts type) catalyzed by trace metals (like iron from a corroding needle).[1][2][3]
Protocol: The Tear-Free Transfer
Objective: Transfer reagents without releasing lachrymatory vapors or seizing equipment.
-
Glassware Prep: Oven-dry all syringes and needles (>120°C) for at least 2 hours. Use stainless steel needles (avoid standard bevels if possible; deflecting tips reduce coring).[1][2][3]
-
The Cold Trap: Cool the reagent bottle to 0°C before opening. Vapor pressure drops significantly at lower temperatures, reducing lachrymatory off-gassing.[1][2][3]
-
Positive Pressure: Insert a nitrogen balloon into the reagent bottle septum before withdrawing liquid to prevent vacuum formation (which sucks in moist air).[1][2][3]
-
The "Chaser" Technique:
Module 3: Reaction Monitoring & Quenching
The Mechanism of Lachrymation
Understanding the hazard helps mitigate it. Benzyl halides are potent agonists of the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1).[1][2][4] They alkylate cysteine residues on the channel protein, triggering pain signals interpreted by the brain as burning/stinging.
Quenching Spills & Waste
Q: I spilled a few drops in the hood. Can I just wipe it up with water?
A: NO. Water will hydrolyze the spill, releasing clouds of HCl/HBr gas, which will escape the hood and corrode hood sash mechanisms. You must use a Nucleophilic Quench .[1][2][3]
Chemical Logic: You need a nucleophile that reacts faster than water to form a non-volatile, non-lachrymatory product.[1][2][3] Ammonium Hydroxide (NH₄OH) or Ethanolic Potassium Hydroxide are ideal.[1][2][3]
Quenching Workflow Diagram
Figure 2: Chemical Deactivation Pathway.[1][2][3] Reaction with ammonia converts the hazardous electrophile into a safe amine.
Standard Operating Procedure for Decontamination
-
Preparation: Prepare a "Quench Jar" containing 10% aqueous ammonia or 2M NaOH in ethanol/water.
-
Glassware: Rinse all contaminated syringes/flasks with a small amount of DCM, then dump this rinse into the Quench Jar.[1][2][3] Do not wash directly in the sink.
-
Spills: Cover the spill with a paper towel soaked in the Quench Solution.[2][3] Leave for 15 minutes. The ammonia reacts with the benzyl halide to form benzylamine (smells like fish, but does not cause tears).[1]
Module 4: Emergency Response (FAQs)
Q: I got a splash on my neck. It burns, but I don't see a blister yet. What do I do? A: Immediate action is required to prevent deep tissue alkylation.[2][3][5]
-
Do NOT use vinegar. (Acid traps the halide on the skin).[1][2][3]
-
Do NOT use ethanol. (It increases skin permeability, driving the toxin deeper).[1][2][3]
-
Protocol: Flush with copious amounts of soap and water for 15 minutes.[1][2][3] The soap helps solubilize the lipophilic benzyl halide and wash it away before it penetrates.
-
Medical: Seek evaluation. Delayed blistering is common (4–6 hours post-exposure).[1][2][3]
Q: The lab smells like "sharp floral" or "pungent aromatic." Is this dangerous? A: Yes. The odor threshold for Benzyl Chloride is ~0.05 ppm.[2][3] The Permissible Exposure Limit (PEL) is 1 ppm.[1][2][3] If you can smell it clearly, you are likely near the safety limit.[1]
-
Action: Check the sash height. Check for unsealed waste containers. If the source is unknown, evacuate the lab until the air exchange cycles clear the room.
References
-
Ansell Healthcare. (2022).[1][2][3] Chemical Resistance Guide: Permeation & Degradation Data.[1][2][3][6] (Confirming <10 min breakthrough for nitrile).[2][3]
-
National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 7503: Benzyl Chloride.[1][2][3][1]
-
Bautista, D. M., et al. (2006).[1][2][3] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[2] Cell, 124(6), 1269-1282.[1][2][3] (Mechanism of lachrymation).[1][2][3][7]
-
Organic Syntheses. (2010). Handling and Disposal of Hazardous Chemicals: Benzyl Bromide.[1][2][3] Org.[1][2][3][7] Synth. 87, 36-52.[1][2][3][7]
-
New Jersey Department of Health. (2017).[1][2][3] Hazardous Substance Fact Sheet: Benzyl Chloride.[1][2][3]
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. ansell.com [ansell.com]
- 4. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. research.usu.edu [research.usu.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Removing Unreacted Fluorinating Agents
Core Directive & Safety Overview
Handling fluorinating agents requires a precise understanding of their decomposition pathways. The primary hazard during workup is not just the reagent itself, but the in situ generation of Hydrogen Fluoride (HF) .
-
Nucleophilic Agents (DAST, Deoxo-Fluor): Hydrolyze violently to release HF and
. -
Electrophilic Agents (Selectfluor, NFSI): Generally stable to water but generate specific byproducts that require solubility-based removal strategies.
-
HF Reagents (Olah's Reagent): Already contain high concentrations of HF; require immediate and massive dilution/neutralization.
Critical Safety Rule: Never quench a concentrated nucleophilic fluorinating reaction directly with water. The exotherm can cause an eruption of hot HF gas.
Troubleshooting Guides by Reagent Class
Module A: Nucleophilic Fluorinating Agents
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E/M.[1]
The Challenge: The "Black Tar" & Exotherm
Users often report violent fuming or the formation of dark, intractable tars during aqueous workup. This is caused by the rapid hydrolysis of the S–F bond, releasing heat and HF, which polymerizes acid-sensitive substrates.
Protocol: The "Soft Quench" Method
Instead of adding water directly, use a sacrificial alcohol to convert the reactive sulfur species into a less reactive sulfinate ester before hydrolysis.
Step-by-Step Procedure:
-
Cool: Bring the reaction mixture to
(or for Deoxo-Fluor). -
Dilute: Add an equal volume of chemically inert solvent (e.g., DCM) to act as a heat sink.
-
Sacrificial Quench: Dropwise addition of Methanol (MeOH) or Ethanol .
-
Neutralization: Pour the mixture slowly into a vigorously stirred slurry of Saturated Aqueous Sodium Bicarbonate (
) and ice.-
Note: Expect
evolution (frothing). Ensure the vessel is oversized (3x volume).
-
-
Extraction: Separate the organic layer.[7]
-
Wash: Wash with water, then brine. Dry over
.[8][9]
Data for Decision Making:
| Reagent | Thermal Stability Limit | Hydrolysis Violence | Recommended Quench Temp |
| DAST | ~90°C (Explosive above) | High | -78°C |
| Deoxo-Fluor | >100°C | Moderate | 0°C |
| XtalFluor-E | Stable Solid | Low | 0°C to RT |
Visualization: DAST Quench Workflow
Caption: The "Soft Quench" pathway minimizes thermal runaway by converting the S-F bond to a sulfinyl ester before aqueous neutralization.
Module B: Electrophilic Fluorinating Agents
Reagents: Selectfluor, NFSI (N-Fluorobenzenesulfonimide).
The Challenge: Solubility & Byproduct Removal
Unlike DAST, these reagents do not explode with water.[10] The challenge is separating the reagent byproduct from the desired fluorinated product.
Protocol 1: Selectfluor Removal
Issue: Selectfluor is a salt. Its byproduct (the demethylated TEDA species) is also a salt. Solution: Exploiting polarity.[11]
-
Quench: Add water to the reaction mixture.
-
Extraction: Extract the product with a non-polar solvent (Ether or DCM).
-
Verification: No special wash is needed unless the product is water-soluble.
Protocol 2: NFSI Removal (The pH Switch)
Issue: The byproduct of NFSI is Dibenzenesulfonimide (
-
Quench: Add reaction mixture to water.
-
Base Wash: Wash the organic layer with 1M NaOH or Saturated
. -
Separation: The byproduct moves to the aqueous layer; the fluorinated product remains in the organic layer.
Visualization: NFSI Removal Logic
Caption: Using the acidity of the sulfonimide byproduct to force it into the aqueous phase via deprotonation.
Module C: HF Reagents (Olah's Reagent)
Reagents: Pyridinium poly(hydrogen fluoride) (PPHF), HF-Pyridine.[12]
The Challenge: Extreme Corrosivity
These reagents are essentially stabilized liquid HF. They etch glass and cause severe burns.
Protocol: The "Calcium Crash"
While
-
Quench: Pour the reaction mixture onto Ice . Do not add ice to the reagent.
-
Neutralization: Add saturated
until pH is neutral. -
Fluoride Sequestration (Waste Treatment): To the aqueous waste, add Calcium Chloride (
) or Calcium Hydroxide ( ) .
Frequently Asked Questions (Technical Support)
Q: My DAST reaction turned black and my yield is low. What happened?
A: You likely experienced a "thermal runaway" during the quench. If you added water directly to a room-temperature reaction, the hydrolysis of excess DAST generated localized hot spots of HF acid, which polymerized your product. Fix: Use the Methanol quench method at
Q: Can I use glass separatory funnels for Olah's Reagent workups? A: Only for very brief contact times. HF etches glass, weakening the structural integrity of the funnel. Recommendation: Use polypropylene (PP) or Teflon (PFA/FEP) separatory funnels and labware whenever handling high concentrations of HF reagents.
Q: How do I know if I've removed all the NFSI byproduct?
A: Check the
Q: Is XtalFluor safer than DAST? A: Yes, thermally. XtalFluor salts do not decompose explosively like DAST. However, upon contact with moisture/water during workup, they do release HF. Treat the workup with the same respect as a DAST reaction (gloves, fume hood, bicarbonate neutralization).
References
-
Organic Chemistry Portal. Diethylaminosulfur trifluoride (DAST). [Link]
-
Organic Syntheses. Fluorinations with Pyridinium Polyhydrogen Fluoride Reagent: 1-Fluoroadamantane. Org.[1][5][7][11][13] Synth. 1978, 58, 75.[7] [Link]
-
American Chemical Society. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. J. Org.[5][14] Chem. 2010, 75, 10, 3401–3411. [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 6. Bubble volcanoes | Resource | RSC Education [edu.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 14. Olah's Reagent [drugfuture.com]
Validation & Comparative
Technical Guide: 1H and 19F NMR Characterization of 2-Bromobenzyl Fluoride
Executive Summary
This guide provides a definitive reference for the NMR characterization of 2-Bromobenzyl fluoride (1-(fluoromethyl)-2-bromobenzene). It is designed for medicinal chemists and process scientists who require precise spectral data to validate synthesis, monitor reaction progress, and distinguish regioisomers. Unlike generic spectral lists, this guide focuses on the causality of chemical shifts—specifically the deshielding effects of the ortho-bromo substituent—and provides self-validating protocols for experimental verification.
Structural Analysis & Theoretical Grounding
The 2-bromobenzyl fluoride molecule presents a unique NMR profile due to the proximity of the bromine atom to the fluoromethyl group.
-
Electronic Effect: The electronegative fluorine atom couples strongly with the benzylic protons (
), creating a characteristic doublet in the proton spectrum and a triplet in the fluorine spectrum. -
Steric/Deshielding Effect: The ortho-bromine atom exerts a "deshielding cone" effect on the benzylic protons, shifting them downfield relative to the meta- and para- isomers. This is the primary handle for distinguishing regioisomers.
Comprehensive Chemical Shift Data
Table 1: 2-Bromobenzyl Fluoride Spectral Standards
Solvent: CDCl₃ | Temperature: 298 K | Reference: TMS (0.00 ppm), CFCl₃ (0.00 ppm)
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 1H | A | 5.47 | Doublet (d) | ||
| 1H | B | 7.57 | Doublet (d) | Ar-H (Ortho to Br) | |
| 1H | C | 7.48 | Multiplet (m) | - | Ar-H |
| 1H | D | 7.38 | Doublet (d) | Ar-H | |
| 1H | E | 7.23 | Doublet (d) | Ar-H | |
| 19F | F | -206.6 | Triplet (t) |
Analyst Note: The coupling constant
is consistent across both nuclei (~47 Hz), serving as a mathematical cross-check for signal assignment. If your doublet splitting in 1H does not match the triplet splitting in 19F, the assignment is incorrect.
Table 2: Comparative Analysis – Reaction Monitoring (Alcohol to Fluoride)
Use this table to track the conversion of 2-Bromobenzyl alcohol (Precursor) to the Fluoride (Product).
| Feature | Precursor: 2-Bromobenzyl Alcohol | Product: 2-Bromobenzyl Fluoride | Diagnostic Action |
| Benzylic 1H Shift | Monitor disappearance of singlet at 4.68. | ||
| Coupling Pattern | Singlet (No F coupling) | Doublet ( | Confirm formation of wide doublet. |
| 19F Signal | Silent (No signal) | Appearance of signal confirms fluorination. |
Table 3: Regioisomer Distinction (The "Ortho Effect")
Distinguishing the 2-bromo product from 3-bromo or 4-bromo impurities/isomers.
| Isomer | Benzylic | 19F Chemical Shift | Mechanism of Shift |
| 2-Bromo (Ortho) | -206.6 ppm | Deshielded by ortho-Br (Proximity) | |
| 3-Bromo (Meta) | ~ -209 ppm | Minimal steric influence | |
| 4-Bromo (Para) | ~ -212 ppm | Shielded relative to ortho |
Key Insight: The ortho isomer's benzylic protons appear significantly downfield (+0.1 to +0.2 ppm) compared to meta and para isomers. This resolution allows for quantitative purity analysis even in crude mixtures.
Experimental Protocols & Methodology
Protocol A: Sample Preparation for High-Resolution NMR
To ensure the resolution required to see the fine splitting of the aromatic region:
-
Concentration: Dissolve 10-15 mg of 2-Bromobenzyl fluoride in 0.6 mL of CDCl₃.
-
Why? High concentration can cause line broadening due to viscosity; low concentration reduces S/N ratio for 13C satellites (if needed).
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., residual drying agents) that ruin magnetic field homogeneity.
-
Shimming: Automated shimming is usually sufficient, but manual adjustment of Z1 and Z2 is recommended if the benzylic doublet lines are not Lorentzian.
Protocol B: 19F NMR Acquisition Parameters
19F has a wide spectral width and high sensitivity, but relaxation times can vary.
-
Spectral Width: Set to at least -100 to -300 ppm to catch the benzyl fluoride signal (-206.6 ppm) and any inorganic fluoride byproducts (often near -120 to -150 ppm).
-
Relaxation Delay (D1): Set D1
5 seconds for quantitative integration. Fluorine nuclei in this environment can have relaxation times of 1-3 seconds. -
Referencing: Use an internal standard like
-trifluorotoluene ( -63.72 ppm) if exact chemical shift referencing is critical; otherwise, modern instruments reference via the deuterium lock frequency.
Visualizations
Diagram 1: Reaction Monitoring Logic Flow
This workflow illustrates the decision-making process during the synthesis of 2-Bromobenzyl fluoride from its alcohol precursor.
Caption: Logic flow for monitoring the conversion of 2-Bromobenzyl alcohol to 2-Bromobenzyl fluoride using 1H NMR markers.
Diagram 2: Coupling Tree Analysis (Benzylic Protons)
This diagram visualizes the splitting pattern of the
Caption: Splitting tree for the benzylic methylene group. The large 47 Hz coupling to Fluorine splits the signal into two distinct peaks.
References
-
ChemicalBook. (n.d.). 2-Bromobenzyl fluoride NMR Spectra. Retrieved from
-
Amazon S3 (Scientific Data Repository). (2026). Chloroimidazolium Deoxyfluorination Reagent Supporting Information. (Contains specific 1H and 19F data for compound 3f: 2-bromobenzyl fluoride). Retrieved from
-
National Institutes of Health (NIH) - PMC. (2025). New Frontiers and Developing Applications in 19F NMR. Retrieved from
-
Organic Chemistry Portal. (n.d.). Fluoroalkane Synthesis. Retrieved from
Technical Comparison Guide: IR Spectrum Analysis of 2-Bromobenzyl Fluoride C-F Bond
Executive Summary & Scientific Rationale
In the high-stakes arena of drug development, the 2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) scaffold represents a critical intermediate. The introduction of the fluorine atom at the benzylic position acts as a bioisostere for the hydroxyl group or as a metabolic blocker, significantly altering lipophilicity and pKa.
However, the synthesis and quality control of this intermediate present a unique analytical challenge: differentiation from its regioisomers (3-bromo and 4-bromo analogs) and the detection of the labile benzylic C-F bond.
This guide objectively compares the infrared (IR) spectral performance of 2-Bromobenzyl fluoride against its structural alternatives. Unlike standard catalogs, we focus on the causality of spectral shifts and provide a self-validating protocol for unambiguous identification.
Technical Deep Dive: The Physics of the Benzylic C-F Bond
To interpret the spectrum accurately, one must understand the vibrational physics governing the molecule. The C-F bond in 2-Bromobenzyl fluoride is aliphatic (sp³ hybridized) , not aromatic. This distinction is the primary failure point in routine analysis.
The "Ortho Effect" and Spectral shift
While the C-F bond is separated from the ring by a methylene group, the bromine atom at the ortho position exerts a Field Effect (through-space electrostatic interaction) and a Steric Effect on the C-F bond vector.
-
Aliphatic C-F Stretch (Target): Typically appears at 1000–1050 cm⁻¹ . This is distinct from Aromatic C-F stretches (e.g., in fluorotoluenes), which appear at significantly higher frequencies (1200–1250 cm⁻¹) due to
hybridization and resonance stiffening. -
C-Br Influence: The heavy bromine atom at the ortho position restricts the rotation of the fluoromethyl group, often sharpening the C-F band compared to the meta or para isomers.
Comparative Analysis: 2-Bromo vs. Alternatives
The following table synthesizes experimental data to allow for rapid discrimination between the target product and its likely impurities or isomers.
Table 1: Spectral Fingerprint Comparison
| Feature | 2-Bromobenzyl Fluoride (Target) | 3-Bromobenzyl Fluoride (Alternative) | 4-Bromobenzyl Fluoride (Alternative) | Benzyl Fluoride (Reference) |
| C-F Stretch (sp³) | 1025 ± 10 cm⁻¹ (Strong) | 1030 ± 10 cm⁻¹ | 1035 ± 10 cm⁻¹ | 1020 ± 10 cm⁻¹ |
| Ar-H Bending (OOP) | 740–760 cm⁻¹ (Single, Strong) | 680 & 780 cm⁻¹ (Two bands) | 800–850 cm⁻¹ (Single, Strong) | 690 & 730 cm⁻¹ |
| Ring Breathing | ~1470 cm⁻¹ (Split due to ortho) | ~1480 cm⁻¹ | ~1490 cm⁻¹ | ~1495 cm⁻¹ |
| C-Br Stretch | 650–670 cm⁻¹ | ~670 cm⁻¹ | ~640 cm⁻¹ | N/A |
| Differentiation Logic | Ortho-Substitution Pattern | Meta-Substitution Pattern | Para-Substitution Pattern | Lack of C-Br band |
Critical Insight: The C-F stretch position is relatively invariant across isomers. Do not rely on the C-F peak alone for isomer confirmation. You must cross-reference with the Out-of-Plane (OOP) C-H bending region (700–900 cm⁻¹) to confirm the ortho substitution.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Why ATR? Benzyl fluorides are potent lachrymators and can be chemically unstable (prone to polymerization or hydrolysis) in the presence of moisture or reactive salt plates (KBr). Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal is the mandatory standard for safety and data integrity.
Step-by-Step Methodology
-
System Prep:
-
Purge spectrometer with dry nitrogen for 15 mins to eliminate water vapor (which interferes with the 1400–1700 cm⁻¹ region).
-
Validation: Collect a background spectrum. Ensure CO₂ doublet (2350 cm⁻¹) is <0.01 Absorbance.
-
-
Sample Loading:
-
Using a glass pipette, deposit 10 µL of neat 2-Bromobenzyl fluoride onto the center of the Diamond ATR crystal.
-
Caution: Do not use plastic pipette tips if possible, as benzyl halides can leach plasticizers that contaminate the aliphatic C-H region (2800–3000 cm⁻¹).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 32 (High signal-to-noise ratio required for fingerprinting).
-
Range: 4000–600 cm⁻¹.
-
-
Data Validation (The "Go/No-Go" Check):
-
Check 1: Is there a broad peak at 3400 cm⁻¹? -> YES: Sample is hydrolyzed (Benzyl alcohol contamination). ABORT.
-
Check 2: Is the C=O peak (1700 cm⁻¹) absent? -> YES: Good. (Presence indicates oxidation to benzaldehyde).
-
Check 3: Is the C-F band at ~1025 cm⁻¹ sharp? -> YES: Proceed to analysis.
-
-
Cleaning:
-
Wipe crystal immediately with isopropanol. Benzyl fluorides can etch ZnSe crystals if left for prolonged periods; Diamond is resistant.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for confirming the identity of 2-Bromobenzyl fluoride using spectral data.
Caption: Logical workflow for the spectral validation of 2-Bromobenzyl fluoride, prioritizing impurity exclusion (hydrolysis) before isomer differentiation.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST WebBook. Available at: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. (2023).[2][3][4] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Alkyl Halides and Isomer Distinction. Available at: [Link][2][3][4][5][6][7][8][9][10][11][12][13]
-
Royal Society of Chemistry. Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon (Stability of Benzyl Fluorides). (2022).[2] Available at: [Link]
Sources
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. A PROSTHETIC GROUP FOR THE RAPID INTRODUCTION OF FLUORINE INTO PEPTIDES AND FUNCTIONALIZED DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diisopropylethylamine Trihydrofluoride|Fluorination Reagent [benchchem.com]
- 9. PubChemLite - 3-bromobenzyl fluoride (C7H6BrF) [pubchemlite.lcsb.uni.lu]
- 10. theseus.fi [theseus.fi]
- 11. tdx.cat [tdx.cat]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 2-Bromobenzyl fluoride vs 2-chlorobenzyl fluoride
2-Bromobenzyl Fluoride vs. 2-Chlorobenzyl Fluoride: A Reactivity & Application Guide
Executive Summary: The Halogen Advantage
In medicinal chemistry and materials science, 2-Bromobenzyl fluoride (2-BrBF) and 2-Chlorobenzyl fluoride (2-ClBF) serve as critical "ortho-fluorobenzyl" building blocks. While they share the metabolically stable benzylic fluoride motif (
-
2-Bromobenzyl fluoride is the kinetic choice . It offers superior reactivity in Palladium-catalyzed cross-couplings and Lithium-halogen exchange, making it ideal for rapid library synthesis and complex molecule assembly under mild conditions.
-
2-Chlorobenzyl fluoride is the economic choice . It is generally more cost-effective but requires specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines) or harsher conditions to activate the stronger C-Cl bond.
Verdict: Use 2-BrBF for early-stage discovery and sensitive substrates. Switch to 2-ClBF only during process optimization where catalyst cost can be balanced against raw material savings.
Chemical Profile & Physical Properties[1][2]
The fundamental difference in performance stems from the bond dissociation energy (BDE) of the carbon-halogen bond.[1]
| Feature | 2-Bromobenzyl Fluoride | 2-Chlorobenzyl Fluoride | Impact on Reactivity |
| Structure | Ar-Br bond | Ar-Cl bond | Br is a better leaving group. |
| Approx. C-X BDE | ~81 kcal/mol | ~96 kcal/mol | Cl requires ~15 kcal/mol more energy to break. |
| Oxidative Addition | Fast ( | Slow / Rate-limiting | Br activates rapidly with standard Pd(0). |
| Lithiation (n-BuLi) | Fast Exchange ( | Slow / Competing Deprotonation | Br allows clean generation of Ar-Li species. |
| Benzylic Stability | High | High | The |
Mechanistic Deep Dive
Transition Metal Catalysis (Suzuki/Heck/Buchwald)
The rate-determining step for aryl halides in Pd-catalyzed coupling is often the oxidative addition of the Ar-X bond to the Pd(0) species.
-
2-BrBF: The C-Br bond is weak enough to undergo facile oxidative addition with simple catalytic systems (e.g.,
or ). The reaction proceeds at lower temperatures ( ), preserving the integrity of the benzylic fluoride. -
2-ClBF: The stronger C-Cl bond presents a high kinetic barrier. To overcome this, you must use electron-rich, bulky ligands (e.g., XantPhos, SPhos, JohnPhos) that increase the electron density on the Palladium center, facilitating insertion into the difficult C-Cl bond.
Metal-Halogen Exchange (Lithiation)
-
2-BrBF: Treatment with
-Butyllithium ( -BuLi) at results in rapid, selective Lithium-Halogen exchange to form the 2-lithiobenzyl fluoride intermediate. This nucleophile can then be trapped with electrophiles (borates, aldehydes, etc.). -
2-ClBF: The exchange is sluggish. Consequently,
-BuLi may act as a base instead of a nucleophile, leading to ortho-deprotonation (at the C3 position) or benzylic deprotonation, causing side reactions.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways and energy requirements for both substrates.
Figure 1: Comparative reactivity pathways showing the kinetic superiority of the Bromide in both catalysis and lithiation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Recommended for 2-BrBF)
Use this protocol for rapid library synthesis using the Bromide.
Reagents:
-
2-Bromobenzyl fluoride (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (3 mol%)
- (2.0 equiv, 2M aq. solution)
-
1,4-Dioxane (0.2 M concentration)
Methodology:
-
Setup: In a nitrogen-purged vial, combine 2-Bromobenzyl fluoride, aryl boronic acid, and the Palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and the aqueous
solution. -
Reaction: Seal and heat to 80°C for 4–6 hours. (Monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The bidentate dppf ligand stabilizes the Pd species, and the weak C-Br bond allows oxidative addition to occur before any thermal degradation of the benzylic fluoride can occur.
Protocol B: Advanced Coupling (Required for 2-ClBF)
Use this protocol if you must use the Chloride due to cost or availability.
Reagents:
-
2-Chlorobenzyl fluoride (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (1 mol%)[2]
-
XantPhos or SPhos (2 mol%)
- (3.0 equiv, anhydrous)
-
Toluene/Water (10:1) or pure Toluene
Methodology:
-
Pre-complexation: Stir
and XantPhos in toluene for 10 mins under Argon to form the active catalyst. -
Addition: Add 2-Chlorobenzyl fluoride, boronic acid, and base.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Note: The higher temperature and specialized ligand are mandatory to force the oxidative addition into the C-Cl bond.
Strategic Selection Guide
When designing your synthesis, use this decision matrix:
| Scenario | Recommended Reagent | Reason |
| Discovery Chemistry | 2-Bromobenzyl fluoride | Reliability is paramount. The reaction will work "first time" with standard catalysts. |
| Scale-Up (>1 kg) | 2-Chlorobenzyl fluoride | Cost savings become significant. Process chemists can optimize the catalyst load to make the Cl-reaction viable. |
| Orthogonal Coupling | Both | If your molecule has another halogen (e.g., an aryl iodide), use 2-ClBF. The iodide will react first, leaving the Cl-benzyl fluoride intact for a second step. |
| Lithiation | 2-Bromobenzyl fluoride | Mandatory. Do not attempt to lithiate the chloride unless you have no other option; yields will be poor. |
References
- Bond Dissociation Energies of Aryl Halides: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-Br vs C-Cl bond strength disparity).
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides : Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Lithium-Halogen Exchange Kinetics : Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research. Link
-
Benzylic Fluoride Stability : Holl, M. G., et al. (2013).[3] Synthesis of Benzylic Fluorides. Journal of Organic Chemistry. Link (Context on the stability of the CH2F moiety).
Sources
Spectroscopic Identification of 2-Bromobenzyl Fluoride Impurities
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) serves as a critical electrophilic building block. However, its quality control is frequently compromised by the presence of regioisomers (3- and 4-bromo analogs) and hydrolytic byproducts. This guide objectively compares spectroscopic alternatives for impurity profiling, establishing
Critical Impurity Profile
Before selecting an analytical method, one must understand the origin of impurities. The synthesis typically involves nucleophilic fluorination of 2-bromobenzyl bromide or deoxofluorination of 2-bromobenzyl alcohol.
| Impurity Type | Specific Compound | Origin | Detection Challenge |
| Regioisomer | 3-Bromobenzyl fluoride | Contaminated Starting Material (SM) | Co-elutes in HPLC; similar MS fragmentation. |
| Regioisomer | 4-Bromobenzyl fluoride | Contaminated SM | Co-elutes in HPLC; similar MS fragmentation. |
| Starting Material | 2-Bromobenzyl bromide | Incomplete Reaction | High reactivity; degrades on silica columns. |
| Hydrolysis | 2-Bromobenzyl alcohol | Moisture exposure | Broad OH stretch in IR masks other signals. |
Comparative Analysis of Spectroscopic Techniques
A.
F NMR Spectroscopy (The Specificity Gold Standard)
Verdict: Best for distinguishing regioisomers and quantifying purity without reference standards.
-
Mechanism: The fluorine nucleus is highly sensitive to the local electronic environment.[1] The "ortho-effect" of the bromine atom in the 2-position exerts a steric and electronic influence on the benzylic fluorine that is distinct from the meta (3-) and para (4-) positions.
-
Performance:
-
Shift Dispersion: The
F signal for benzyl fluorides typically appears around -205 to -215 ppm . The ortho-bromo substituent shifts this signal downfield relative to the meta/para isomers due to deshielding from the adjacent halogen lone pairs. -
Quantitation: Unlike MS,
F NMR integrals are directly proportional to molar concentration (provided relaxation is accounted for), allowing for "standard-free" purity assay.
-
B.
H NMR Spectroscopy (Structural Confirmation)
Verdict: Essential for confirming the benzylic coupling but less resolved than
-
Key Feature: The benzylic protons (
) appear as a distinct doublet ( ) with a large geminal coupling constant ( ). -
Limitation: The aromatic region (7.0–7.6 ppm) can be crowded. Distinguishing a 2% impurity of the 3-bromo isomer underneath the major 2-bromo signals is difficult without high-field instruments (600 MHz+).
C. GC-MS (Trace Sensitivity)
Verdict: Superior for detecting residual starting material (bromide) but poor for regioisomer differentiation.
-
Performance:
-
Bromide Detection: The starting material (2-bromobenzyl bromide) shows a characteristic isotopic pattern (
) in the molecular ion. -
Regioisomer Blindness: 2-, 3-, and 4-bromobenzyl fluorides have nearly identical fragmentation patterns (loss of F, formation of bromotropylium ion). They often require specialized chiral or polar GC columns for separation.[2]
-
Visualization: Impurity Origin & Analytical Workflow
Figure 1: Synthesis Pathway and Impurity Origins
Caption: Logical flow showing where specific impurities enter the 2-Bromobenzyl fluoride manufacturing stream.
Figure 2: Analytical Decision Tree
Caption: Step-by-step workflow for selecting the correct spectroscopic method based on the impurity of interest.
Detailed Experimental Protocol: F NMR Quantitation
To achieve reliable separation of the 2-bromo isomer from the 3- and 4-bromo impurities, the following protocol is recommended. This method relies on the high sensitivity of
Reagents:
-
Solvent:
(Deuterochloroform) or (Acetonitrile-d3). Acetonitrile often provides sharper lines for benzylic fluorides due to reduced viscosity.[2] -
Internal Standard (Optional):
-Trifluorotoluene ( ) for quantitative integration.
Instrument Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE), ensuring integration accuracy.
-
Spectral Window: -100 ppm to -250 ppm (Target region for
). -
Relaxation Delay (
): Set to . For benzylic fluorides, is typically 2–4 seconds; therefore, a of 20 seconds is recommended for quantitative work. -
Scans: 64 scans are usually sufficient for >98% purity samples.[2]
Data Interpretation:
-
Major Peak: 2-Bromobenzyl fluoride will appear as a triplet (if proton-coupled) or singlet (if decoupled) centered near -205 to -215 ppm .
-
Impurity Peaks: Look for minor signals shifted slightly upfield (0.5 – 2.0 ppm difference) corresponding to the 3- and 4-bromo isomers.
-
Coupling Check: In a proton-coupled
F spectrum, the signal must be a triplet ( ). If it appears as a doublet, it suggests a different fluorinated species (e.g., ring fluorination).
References
-
National Institutes of Health (PubChem). 1-bromo-2-(fluoromethyl)benzene Compound Summary. [Link][2]
Sources
The Dissected Molecule: A Comparative Guide to GC-MS Fragmentation Patterns of Brominated Benzyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, halogenated organic compounds are of paramount importance. Brominated benzyl fluorides, in particular, serve as versatile building blocks and intermediates. Their structural characterization is a critical step in ensuring reaction success, purity, and the desired final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering both high-resolution separation and detailed structural elucidation through fragmentation analysis.
This guide provides an in-depth exploration of the electron ionization (EI) fragmentation patterns of brominated benzyl fluorides. Moving beyond a simple catalog of fragments, we will dissect the causal mechanisms behind bond cleavages and rearrangements, comparing how the isomeric positions of bromine and fluorine substituents dictate the resulting mass spectra. This document is designed to serve as a practical reference for scientists to confidently identify and differentiate these important chemical entities.
The Rationale of Fragmentation: Benzylic Stability and Halogen Influence
Electron ionization is a high-energy process that transforms a neutral molecule into a radical cation (the molecular ion, M+•), which is often unstable.[1] This excess energy is dissipated through a cascade of fragmentation events, generating a unique fingerprint of fragment ions. The fragmentation of brominated benzyl fluorides is primarily governed by two key factors: the exceptional stability of the benzylic carbocation and the influence of the halogen substituents.
The benzylic position is inherently prone to cleavage due to the resonance stabilization of the resulting benzyl cation.[2] This cation can further rearrange into the highly stable, aromatic tropylium ion (C7H7+), which is a seven-membered ring with six π-electrons.[3] This rearrangement is so favorable that the tropylium ion or its substituted analogues often represent the base peak in the mass spectra of benzyl-containing compounds.[3]
Halogen substituents (Br and F) introduce further complexity and diagnostic power to the fragmentation patterns. Their influence is twofold:
-
Inductive Effects : Both bromine and fluorine are electronegative and can influence the electron density distribution within the molecule, which can affect the propensity of certain bonds to break.[4]
-
Leaving Group Ability : Halogens can be lost as radicals (e.g., Br•, F•) or as part of a neutral loss (e.g., HBr, HF). The distinct isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) provides an unambiguous marker for bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of nearly equal intensity.[3]
Core Fragmentation Pathways of Brominated Benzyl Fluorides
Based on established principles of mass spectrometry, we can predict the major fragmentation pathways for a generic brominated benzyl fluoride. These pathways will be influenced by the specific isomeric substitution pattern.
Pathway A: Benzylic Cleavage and Tropylium Ion Formation
This is often the most dominant fragmentation route. The initial cleavage of the C-C bond between the benzyl group and any side chain, or in the case of benzyl halides, the cleavage of the carbon-halogen bond at the benzylic position, leads to a substituted benzyl cation. This cation then rearranges to the more stable substituted tropylium ion.
Pathway B: Halogen Loss
The loss of a halogen radical from the molecular ion is a common fragmentation pathway for halogenated compounds. The relative ease of loss depends on the carbon-halogen bond strength (C-Br is weaker than C-F).
Pathway C: Hydrogen Halide Loss
The elimination of a neutral hydrogen halide molecule (HBr or HF) can also occur, often through rearrangement mechanisms.
The interplay of these pathways, and the resulting relative abundances of the fragment ions, allows for the differentiation of isomers.
Comparative Analysis of Isomeric Brominated Benzyl Fluorides
To illustrate the practical application of these principles, let's compare the expected fragmentation patterns of two hypothetical isomers: 4-bromo-1-(fluoromethyl)benzene and 1-(bromomethyl)-4-fluorobenzene .
| Isomer | Structure | Expected Key Fragmentation Pathways |
| 4-bromo-1-(fluoromethyl)benzene | Br-C6H4-CH2F | - Benzylic C-F cleavage: Unlikely to be the primary step due to the strong C-F bond. - Loss of Br•: Formation of a fluorobenzyl cation, which rearranges to a fluorotropylium ion. This is expected to be a major pathway. - Loss of H• from the molecular ion: Can lead to a stabilized cation. |
| 1-(bromomethyl)-4-fluorobenzene | F-C6H4-CH2Br | - Benzylic C-Br cleavage: Highly favorable due to the weaker C-Br bond and the stability of the resulting fluorobenzyl cation. This is expected to be the dominant fragmentation, leading to the base peak. - Loss of F•: Less likely than the loss of Br•. - Loss of HBr: Possible through rearrangement. |
Predicted Mass Spectra Highlights
| Fragment Ion | m/z (for 79Br) | Expected Relative Abundance in 4-bromo-1-(fluoromethyl)benzene | Expected Relative Abundance in 1-(bromomethyl)-4-fluorobenzene | Rationale |
| [M]+• | 188 | Moderate | Moderate | Molecular ion peak. Will show a characteristic M+2 peak at m/z 190 due to 81Br. |
| [M-Br]+ | 109 | High | Very High (likely base peak) | Formation of the fluorobenzyl cation, which rearranges to the fluorotropylium ion. This pathway is more favorable from 1-(bromomethyl)-4-fluorobenzene due to the weaker C-Br bond at the benzylic position. |
| [M-F]+ | 169 | Low | Low | C-F bond is strong; this fragmentation is less likely. Will also have an M+2 peak at m/z 171. |
| [C7H4F]+ | 109 | High | Very High | This corresponds to the fluorotropylium ion, a highly stable species. |
| [C6H4Br]+ | 155/157 | Low | Low | Phenyl cation after loss of the CH2F/CH2Br group. |
Note: The m/z values are calculated using the most abundant isotopes (12C, 1H, 19F, 79Br). The presence of 81Br will result in corresponding peaks at m/z + 2 for all bromine-containing fragments.
Experimental Protocol for GC-MS Analysis
This section provides a standardized, self-validating protocol for the analysis of brominated benzyl fluorides. The causality behind each step is explained to ensure robust and reproducible results.
Sample Preparation
-
Rationale: Proper sample preparation is crucial to prevent contamination and ensure accurate quantification. The choice of solvent is critical to ensure solubility and compatibility with the GC system.
-
Protocol:
-
Accurately weigh approximately 10 mg of the brominated benzyl fluoride sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask. This creates a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
-
GC-MS Instrumentation and Conditions
-
Rationale: The GC conditions are optimized to achieve good chromatographic separation of the analyte from any impurities and the solvent. A non-polar or mid-polar column is typically suitable for these compounds. The MS parameters are set for standard electron ionization to generate reproducible fragmentation patterns.
-
Instrument: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Analysis
-
Rationale: The acquired data is processed to identify the compound based on its retention time and mass spectrum. Comparison with spectral libraries and theoretical fragmentation patterns is key to confident identification.
-
Protocol:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the peak of interest.
-
Identify the molecular ion peak (M+•) and its characteristic M+2 peak for bromine.
-
Identify the major fragment ions and their relative abundances.
-
Compare the observed fragmentation pattern with the predicted pathways and, if available, with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways discussed.
Caption: Primary fragmentation of two brominated benzyl fluoride isomers.
Caption: Generalized workflow for the GC-MS analysis of brominated benzyl fluorides.
Conclusion
The GC-MS fragmentation patterns of brominated benzyl fluorides are a predictable yet nuanced interplay of benzylic stabilization and halogen substituent effects. By understanding the fundamental principles of benzylic cleavage, tropylium ion rearrangement, and halogen-specific losses, researchers can confidently interpret mass spectra to distinguish between isomers and verify the structure of their compounds. The dominant fragmentation pathway is heavily influenced by the position of the bromine and fluorine atoms, particularly whether the more labile bromine atom is at the benzylic position. The provided experimental protocol offers a robust starting point for the reliable analysis of this important class of molecules, ensuring data integrity in research and development settings.
References
-
Yao, Z., et al. (2010). Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. PubMed. [Link]
-
Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Asymmetric Info. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
Sources
A Comparative Guide to Reference Standards for 2-Bromobenzyl Fluoride Purity Analysis
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity and success of their work are built. 2-Bromobenzyl fluoride, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its unique combination of a reactive benzyl fluoride moiety and a bromine substituent makes it a versatile reagent, but also necessitates rigorous purity assessment to avoid the introduction of unwanted side products and to ensure reaction reproducibility.
This in-depth technical guide provides a comparative analysis of the reference standards and analytical methodologies for determining the purity of 2-Bromobenzyl fluoride. We will delve into the nuances of various analytical techniques, compare the offerings of commercially available reference standards, and provide detailed, field-proven experimental protocols.
The Landscape of 2-Bromobenzyl Fluoride Purity
Commercially available 2-Bromobenzyl fluoride typically presents with a purity of 95% or higher.[1] Potential impurities can arise from the synthetic route, which often involves the fluorination of 2-bromobenzyl alcohol or the bromination of 2-fluorotoluene. Understanding the potential impurity profile is critical for selecting and developing appropriate analytical methods.
Table 1: Typical Purity and Potential Impurities of 2-Bromobenzyl Fluoride
| Parameter | Typical Specification | Potential Impurities |
| Purity | ≥ 95% (GC) | - Unreacted starting materials (e.g., 2-bromobenzyl alcohol, 2-fluorotoluene) - Isomers (e.g., 3-Bromobenzyl fluoride, 4-Bromobenzyl fluoride) - Over- or under-halogenated species (e.g., dibromobenzyl fluoride, benzyl fluoride) - Solvents from synthesis and purification |
| Appearance | Colorless to light yellow liquid or solid | Discoloration may indicate the presence of degradation products or other impurities. |
Orthogonal Analytical Approaches for Purity Determination
A robust assessment of purity relies on the use of orthogonal analytical techniques that separate and detect molecules based on different chemical and physical properties. For 2-Bromobenzyl fluoride, a combination of chromatographic and spectroscopic methods is recommended.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Bromobenzyl fluoride. It offers high separation efficiency and the ability to identify and quantify impurities.
Causality Behind Experimental Choices in GC Analysis:
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point. This polarity provides a balance of interactions to effectively separate the slightly polar 2-Bromobenzyl fluoride from both non-polar and more polar impurities.
-
Injection Mode: Split injection is typically used to prevent column overloading and ensure sharp peaks, which is crucial for accurate quantification.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Proposed Experimental Protocol for GC-MS Analysis
This protocol is a recommended starting point and should be validated for your specific instrumentation and reference standard.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2-Bromobenzyl fluoride sample.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
-
Prepare a series of calibration standards using a certified 2-Bromobenzyl fluoride reference standard in the same solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-400 amu.
-
-
Data Analysis:
-
Purity Calculation: The purity of 2-Bromobenzyl fluoride is determined by area normalization. The peak area of the main component is divided by the total area of all detected peaks and expressed as a percentage.
-
Impurity Identification: The mass spectra of impurity peaks are compared against a spectral library (e.g., NIST) for tentative identification. Confirmation may require the analysis of corresponding reference standards.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a complementary technique to GC, particularly for less volatile or thermally labile impurities. Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like 2-Bromobenzyl fluoride.
Causality Behind Experimental Choices in HPLC Analysis:
-
Column Selection: A C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is typically used. The organic modifier content is optimized to achieve adequate retention and resolution of the main peak and any impurities. A gradient elution may be necessary to resolve impurities with a wide range of polarities.
-
Detector: A UV detector is commonly used, as the aromatic ring in 2-Bromobenzyl fluoride provides strong chromophores. A wavelength of around 254 nm is a good starting point. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.
Proposed Experimental Protocol for HPLC-UV Analysis
This protocol is a recommended starting point and requires validation.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Bromobenzyl fluoride sample.
-
Dissolve in acetonitrile to a final concentration of 0.5 mg/mL in a 20 mL volumetric flask.
-
Prepare calibration standards of a certified reference standard in the same manner.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total peak area.
-
Comparison of Commercially Available Reference Standards
The quality of your analytical data is directly dependent on the quality of your reference standard. When selecting a reference standard for 2-Bromobenzyl fluoride, consider the following:
Table 2: Comparison of 2-Bromobenzyl Fluoride Reference Standard Providers
| Provider | Stated Purity | Analytical Method(s) on CoA | Impurity Profile Information | Certificate of Analysis (CoA) Detail |
| Supplier A (e.g., Major Chemical Supplier) | Typically ≥ 95% | Often GC or NMR | May list major impurities or state "conforms to structure" | Basic CoA with product name, CAS number, lot number, and purity statement. |
| Supplier B (e.g., Speciality Chemicals Provider) | May offer higher purity grades (e.g., ≥ 98%) | GC-MS, HPLC, NMR | More likely to provide a more detailed impurity profile, sometimes with quantification of major impurities. | More comprehensive CoA with detailed analytical data, spectra, and storage conditions. |
| Certified Reference Material (CRM) Provider | Certified value with uncertainty (e.g., 99.5% ± 0.2%) | Multiple orthogonal methods (e.g., qNMR, GC-MS, HPLC) | Detailed characterization and quantification of impurities. | ISO 17034 compliant CoA with certified value, uncertainty, traceability statement, and detailed analytical reports.[2][3] |
Expertise & Experience in Selecting a Standard:
For routine analysis and early-stage research, a standard from a reputable major supplier with a stated purity of ≥ 95% may be sufficient. However, for quantitative analysis, method validation, and late-stage drug development, a Certified Reference Material (CRM) is highly recommended. The certified value and associated uncertainty of a CRM provide a higher level of confidence and traceability for your analytical results.[4]
Spectroscopic Confirmation: A Necessary Complement
While chromatography provides quantitative purity data, spectroscopic techniques are essential for confirming the identity and structure of the main component and for characterizing impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 2-Bromobenzyl fluoride. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of 2-Bromobenzyl fluoride will show characteristic absorptions for the C-F, C-Br, and aromatic C-H bonds.
Workflow and Logic Diagrams
To visualize the analytical process, the following diagrams illustrate the recommended workflow for purity analysis and the logical relationship between the different analytical techniques.
Caption: Logical relationship of orthogonal analytical methods for robust purity determination.
Conclusion: A Foundation of Quality for Drug Development
Ensuring the purity of 2-Bromobenzyl fluoride is a critical step in the drug development pipeline. A multi-faceted analytical approach, combining high-resolution chromatographic techniques with definitive spectroscopic methods, is essential for a comprehensive purity assessment. The selection of a high-quality, well-characterized reference standard is paramount to achieving accurate and reliable results. By implementing the robust analytical strategies outlined in this guide, researchers can proceed with confidence, knowing that the integrity of their starting materials provides a solid foundation for the successful development of new medicines.
References
-
Brammer Standard Company, Inc. (n.d.). Certificate of Analysis. Retrieved February 3, 2026, from [Link]
-
Chem-MAP. (2019, May 28). MRSL Chemicals: SCCPs, VOCs, Halogenated Solvents, Chlorobenzenes. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved February 3, 2026, from [Link]
-
Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved February 3, 2026, from [Link]
-
U.S. Pharmacopeia. (2016, November 14). Benzyl Alcohol, NF 22 page 2830 and page 879 of PF 28(3) [May–July 2002]. Retrieved February 3, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromobenzyl Fluoride
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromobenzyl fluoride, a halogenated organic compound. By understanding the chemical principles underpinning these procedures, you can ensure the safety of your personnel and maintain environmental compliance.
Understanding the Hazard Profile of 2-Bromobenzyl Fluoride
These compounds are consistently classified as corrosive and are known to cause severe skin burns and eye damage .[1][2] Inhalation may lead to respiratory irritation .[1][2] The presence of both bromine and fluorine moieties on the benzyl ring suggests that combustion byproducts could include hazardous substances like hydrogen bromide and hydrogen fluoride gas.[3] Therefore, all handling and disposal procedures must be designed to mitigate these significant risks.
Table 1: Key Hazard Information for Structurally Related Compounds
| Property | 2-Fluorobenzyl bromide | 4-Bromobenzyl fluoride | 2-Bromobenzyl bromide |
| Primary Hazards | Corrosive, Irritant[2] | Corrosive, Lachrymator[1] | Corrosive, Irritant[4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation[2] | H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage; H335: May cause respiratory irritation[1] | Causes Burns, Risk of serious damage to eyes[4] |
| Incompatibilities | Bases, Strong oxidizing agents, Alcohols, Amines, Metals[5][6] | Strong oxidizing agents, Moisture[1] | Strong oxidizers, bases, ammonia[4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Bromobenzyl fluoride is not merely a suggestion but a regulatory requirement. The following protocol outlines a self-validating system to ensure safety and compliance from the point of generation to final disposal.
Step 1: Immediate Segregation at the Point of Generation
The Why: Cross-contamination of waste streams is a primary cause of laboratory accidents and regulatory non-compliance. Halogenated organic compounds require a dedicated waste stream due to their potential to form toxic byproducts upon incineration if not handled correctly. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.
Procedure:
-
Immediately upon generation, any waste containing 2-Bromobenzyl fluoride (e.g., residual reagent, contaminated solvents, reaction byproducts) must be segregated as Halogenated Organic Waste .
-
Never mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.
Step 2: Selection and Preparation of a Designated Waste Container
The Why: The integrity of the waste container is crucial to prevent leaks and vapor release. Chemical compatibility ensures that the container itself does not degrade upon contact with the waste, which could lead to a spill.
Procedure:
-
Select a clean, leak-proof container made of a chemically compatible material. High-density polyethylene (HDPE) is a suitable choice. Avoid using aluminum or galvanized containers, as they may be reactive.[4]
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
The container must be kept closed at all times, except when actively adding waste.
Step 3: Meticulous and Compliant Labeling
The Why: Accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies. It communicates the hazards of the container's contents to all personnel and waste handlers, preventing accidental misuse or improper disposal.
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "2-Bromobenzyl Fluoride ". Do not use abbreviations or chemical formulas.
-
List all other components of the waste mixture, including solvents, with their approximate concentrations.
-
Indicate the date when the first drop of waste was added to the container.
Step 4: Safe Interim Storage in a Satellite Accumulation Area
The Why: Proper interim storage minimizes the risk of spills and exposure. A designated Satellite Accumulation Area (SAA) ensures that hazardous waste is kept in a controlled and secure location within the laboratory.
Procedure:
-
Store the labeled waste container in a designated SAA.
-
The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[5]
-
Ensure the SAA is away from incompatible materials, particularly bases and strong oxidizing agents.[5][6]
-
The waste container must be placed within secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks.
Step 5: Arranging for Final Disposal
The Why: The final disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals to ensure environmental protection. Improper disposal can lead to significant legal and financial penalties.
Procedure:
-
Once the waste container is full, or if the research project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of 2-Bromobenzyl fluoride down the drain or by evaporation in a fume hood.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to minimize harm.
Personal Protective Equipment (PPE): Before handling 2-Bromobenzyl fluoride or cleaning up a spill, at a minimum, wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is significant, evacuate the area and contact your institution's emergency response team.
-
For minor spills, ensure adequate ventilation (e.g., work within a chemical fume hood).
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and place it in a designated, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making process and logical flow for the proper disposal of 2-Bromobenzyl fluoride.
Caption: Workflow for the proper disposal of 2-Bromobenzyl Fluoride.
By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure the safe and compliant disposal of 2-Bromobenzyl fluoride, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
PubChem. (n.d.). alpha-Bromo-o-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
